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Core Science & Biosynthesis

Foundational

2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol: Structural Characterization & Role in Carvedilol Synthesis

The following technical guide details the structural characterization, synthesis, and pharmaceutical relevance of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS 10587-65-2), a critical process-related impurity and inte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and pharmaceutical relevance of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS 10587-65-2), a critical process-related impurity and intermediate in the manufacturing of the beta-blocker Carvedilol .

Executive Summary

2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol is a secondary amine intermediate structurally analogous to the side chain of Carvedilol. In the context of pharmaceutical development, it is primarily identified as a process impurity (often designated as a "hydroxyethyl" impurity) arising during the synthesis of the key intermediate 2-(2-methoxyphenoxy)ethylamine. Its presence must be strictly controlled due to its potential to compete with the primary amine in the nucleophilic opening of the carbazole epoxide, leading to "hydroxyethyl-Carvedilol" analogues that alter the therapeutic profile.

Chemical Identity & Structural Analysis

This molecule combines a guaiacol (2-methoxyphenol) ether motif with a hydrophilic ethanolamine tail. It differs from the standard Carvedilol intermediate (2-(2-methoxyphenoxy)ethylamine) by the presence of a terminal hydroxyethyl group on the nitrogen.

PropertyDetail
Chemical Name 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol
CAS Registry Number 10587-65-2
Synonyms N-(2-Hydroxyethyl)-2-(2-methoxyphenoxy)ethylamine; Carvedilol Aminoethanol Impurity
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
SMILES COC1=CC=CC=C1OCCNCCO
InChI Key VEFLFCGCPZGCPL-UHFFFAOYSA-N
Functional Groups Aryl ether, Secondary amine, Primary alcohol
Structural Significance

The molecule possesses a secondary amine center. In the synthesis of Carvedilol, the desired intermediate is a primary amine. The secondary amine nature of this impurity significantly changes its reactivity:

  • Nucleophilicity: It remains nucleophilic and can react with 4-(oxiran-2-ylmethyl)-9H-carbazole.

  • Steric Hindrance: The N-hydroxyethyl group adds bulk, potentially slowing reaction rates compared to the primary amine but leading to difficult-to-separate tertiary amine byproducts.

Synthesis & Formation Pathways

Understanding the origin of this compound is essential for impurity control. It typically arises via two mechanistic pathways during the preparation of the amine intermediate.

Pathway A: Ethanolamine Contamination (Primary Source)

The most common route to the Carvedilol amine intermediate involves reacting 1-(2-chloroethoxy)-2-methoxybenzene with ammonia. If the ammonia source is contaminated with ethanolamine (2-aminoethanol), or if ethanolamine is used intentionally in a modified route, 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol is formed via nucleophilic substitution (SN2).

Pathway B: Ethylene Oxide Side Reaction

If the primary amine (2-(2-methoxyphenoxy)ethylamine) is synthesized or stored in the presence of ethylene oxide (or 2-chloroethanol), a mono-alkylation event can occur on the nitrogen atom, yielding the target impurity.

Experimental Synthesis Protocol (Reference Standard)

To synthesize this compound for use as an analytical standard:

  • Reagents: 1-(2-Chloroethoxy)-2-methoxybenzene (1.0 eq), Ethanolamine (5.0 eq, excess to prevent bis-alkylation).

  • Conditions: Reflux in ethanol or neat at 80-100°C for 4-6 hours.

  • Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with water to remove excess ethanolamine.

  • Purification: Silica gel column chromatography (Eluent: DCM/MeOH 9:1) to isolate the secondary amine oil.

Visualization of Formation Pathways

The following diagram illustrates the divergent pathways from the chloro-ether precursor, distinguishing between the desired Carvedilol intermediate and the aminoethanol impurity.

G Guaiacol Guaiacol (Starting Material) ChloroEther 1-(2-Chloroethoxy)- 2-methoxybenzene Guaiacol->ChloroEther Alkylation (Cl-CH2-CH2-Cl) TargetAmine 2-(2-Methoxyphenoxy)ethylamine (Desired Carvedilol Intermediate) ChloroEther->TargetAmine  Path A (Major) Impurity 2-[[2-(2-Methoxyphenoxy)ethyl] amino]ethanol (CAS 10587-65-2) ChloroEther->Impurity  Path B (Side Reaction) Ammonia + NH3 (Ammonia) Ammonia->TargetAmine Ethanolamine + H2N-CH2-CH2-OH (Ethanolamine Impurity) Ethanolamine->Impurity

Figure 1: Divergent synthesis pathways showing the origin of the aminoethanol impurity from the chloro-ether precursor.

Physicochemical & Analytical Properties

Physical Characteristics[2][4][5][6][7][8]
  • Appearance: Colorless to pale yellow viscous oil (tends to darken on air exposure).

  • Solubility: Soluble in Methanol, Ethanol, DMSO, Chloroform. Slightly soluble in water.

  • pKa: ~9.0 (Secondary amine).

Analytical Profiling

For identification in drug substances, the following spectral characteristics are diagnostic:

MethodDiagnostic SignalInterpretation
HPLC RT ~0.8-0.9 RRTElutes after the primary amine (more lipophilic due to substitution) but before bis-impurities on C18 columns.
1H-NMR (CDCl₃) δ 3.85 (t, 2H)Ar-O-CH₂- methylene protons.
δ 3.65 (t, 2H)-CH₂-OH methylene protons (distinct from ether).
δ 6.9-7.0 (m, 4H)Aromatic protons (Guaiacol pattern).
MS (ESI+) m/z 212.13 [M+H]⁺Molecular ion peak corresponding to C₁₁H₁₇NO₃.
IR ~3300-3400 cm⁻¹Broad O-H stretch (alcohol) + N-H stretch (secondary amine).

Impact on Carvedilol Quality (Control Strategy)

The presence of CAS 10587-65-2 is critical because it can react with the carbazole epoxide intermediate to form N-hydroxyethyl-Carvedilol .

  • Toxicity: While specific toxicology data on this isolated impurity is limited, structural analogues (beta-blocker impurities) often possess altered cardiac activity or unexpected toxicity.

  • Regulatory Limit: As a process impurity, it must typically be controlled to <0.15% (ICH Q3A guidelines) in the intermediate or final API.

  • Removal: Due to the secondary amine's higher basicity and lipophilicity compared to the primary amine, it can be removed via:

    • Salt Formation: Forming the hydrochloride salt of the crude amine mixture; the secondary amine salt often has different solubility profiles in isopropanol.

    • Distillation: The boiling point of the aminoethanol derivative is significantly higher than the primary amine.

References

  • PubChem Compound Summary . (2025). 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS 10587-65-2).[1][2] National Library of Medicine. [Link]

  • European Patent Office . (2008). Process for the preparation of Carvedilol (EP 1741700 B1). Describes impurity profiles and control of amine intermediates. [Link][3]

Sources

Exploratory

Carvedilol Amino Ethanol Impurity: Technical Guide on Identification, Formation, and Control

Topic: Carvedilol Amino Ethanol Impurity (CAS 10587-65-2) Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and QA/QC Professionals [1] Executive Summary In the synthesis of Carvedilol, a non-se...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Carvedilol Amino Ethanol Impurity (CAS 10587-65-2) Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and QA/QC Professionals

[1]

Executive Summary

In the synthesis of Carvedilol, a non-selective beta-blocker/alpha-1 blocker, the purity of the intermediate 2-(2-methoxyphenoxy)ethylamine is a critical quality attribute (CQA). Among the potential impurities arising from this intermediate is the Carvedilol Amino Ethanol Impurity (CAS 10587-65-2).

This guide provides a comprehensive technical analysis of this specific impurity, distinct from the standard pharmacopeial impurities (EP Impurities A–E). We explore its mechanistic origin, analytical detection strategies, and process control parameters to ensure compliance with ICH Q3A(R2) guidelines.

Chemical Identity and Structural Characterization[1][2][3][4]

The Carvedilol Amino Ethanol impurity is chemically defined as 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol . It represents a structural analogue of the key amine side chain used in Carvedilol synthesis, where the terminal primary amine is substituted or modified with a hydroxyethyl group.

Table 1: Chemical Specification Profile
ParameterSpecification
Common Name Carvedilol Amino Ethanol Impurity
Chemical Name 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol
CAS Number 10587-65-2
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Structural Motif Secondary amine with hydroxyethyl and methoxyphenoxyethyl tails
Solubility Soluble in Methanol, DMSO; slightly soluble in water
pKa (Calculated) ~9.2 (Secondary amine)

Mechanistic Origins and Formation Pathways[1]

Understanding the causality of impurity formation is essential for process optimization. The Carvedilol Amino Ethanol impurity typically arises not from the degradation of the final API, but as a process-related impurity carried over from the synthesis of the starting material, 2-(2-methoxyphenoxy)ethylamine (often referred to as the "Amine Intermediate").

Primary Formation Pathway: Competitive Amination

The Amine Intermediate is commonly synthesized by the nucleophilic substitution of 1-(2-chloroethoxy)-2-methoxybenzene (or the bromo- analog) with ammonia.

  • The Flaw: If the ammonia source is contaminated with ethanolamine (2-aminoethanol), or if the reaction conditions allow for side-reactions with ethylene oxide derivatives, the alkyl halide reacts with the ethanolamine instead of ammonia.

  • Result: This yields the N-hydroxyethyl derivative (CAS 10587-65-2) instead of the primary amine.

Secondary Pathway: In-Situ Alkylation

During the synthesis of the Amine Intermediate, if ethylene oxide or 2-chloroethanol is present as a contaminant in the solvent or reagents, the primary amine formed can undergo N-alkylation to form the secondary amino ethanol impurity.

Visualization of Impurity Genesis

The following diagram illustrates the parallel reaction pathways leading to the desired intermediate versus the amino ethanol impurity.

Carvedilol_Impurity_Formation cluster_0 Amine Intermediate Synthesis Start 1-(2-chloroethoxy)- 2-methoxybenzene Desired_Int Desired Intermediate: 2-(2-methoxyphenoxy)ethylamine (EP Impurity E) Start->Desired_Int Major Pathway (+ NH3) Impurity Target Impurity: Carvedilol Amino Ethanol (CAS 10587-65-2) Start->Impurity Side Reaction (+ Ethanolamine) Ammonia Reagent: Ammonia (NH3) Ammonia->Desired_Int Ethanolamine Contaminant: Ethanolamine Ethanolamine->Impurity Carvedilol_Syn Coupling with Carbazole Epoxide Desired_Int->Carvedilol_Syn Impurity_In_API Contaminated API (Contains Amino Ethanol Impurity) Impurity->Impurity_In_API Co-elutes or Persists Final_API Carvedilol API Carvedilol_Syn->Final_API

Figure 1: Mechanistic pathway showing the competitive formation of the Amino Ethanol impurity during the synthesis of the amine intermediate.

Analytical Strategy and Detection

The detection of CAS 10587-65-2 requires a robust chromatographic method capable of separating the secondary amine impurity from the primary amine intermediate and the final Carvedilol structure.

HPLC Method Development (Reverse Phase)

Due to the polarity introduced by the hydroxyl group, the Amino Ethanol impurity typically elutes earlier than Carvedilol and the Desired Amine Intermediate on C18 columns.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Phosphate Buffer pH 3.0 (Suppresses amine ionization tailing)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B (Isocratic)

    • 5-20 min: 10% → 60% B (Linear Gradient)

  • Detection: UV at 240 nm (Absorption of the methoxyphenoxy moiety).

Mass Spectrometry (LC-MS) Identification

For confirmation, LC-MS is the gold standard.

  • Carvedilol [M+H]+: m/z 407.5

  • Amine Intermediate [M+H]+: m/z 168.2

  • Amino Ethanol Impurity [M+H]+: m/z 212.3

The mass shift of +44 Da (relative to the amine intermediate) corresponds to the addition of the hydroxyethyl group (-CH₂CH₂OH) replacing a hydrogen.

Control and Mitigation Strategies

To maintain this impurity below the ICH Q3A identification threshold (typically 0.10%), the following control measures are recommended:

Raw Material Quality Control (RMQC)

The root cause is often the quality of the ammonia or the presence of amino-alcohol contaminants in the reactor system.

  • Protocol: Implement a GC-FID test for the starting ammonia source to ensure <0.1% ethanolamine content.

  • System Cleaning: Ensure reactors used for previous steps involving ethanolamine (if any) are chemically cleaned to prevent cross-contamination.

Purification of the Amine Intermediate

Since the Amino Ethanol impurity is a secondary amine while the desired intermediate is a primary amine, they have distinct chemical properties that can be exploited for purification before the final coupling step.

  • Salt Formation: The hydrochloride salt of the primary amine crystallizes differently than the secondary amine impurity. Recrystallization of the intermediate in Isopropyl Alcohol (IPA) is effective.

  • Distillation: Fractional distillation under high vacuum can separate the species based on boiling point differences (Impurity MW 211 vs. Intermediate MW 167).

Regulatory Context

While not explicitly listed as Impurity A, B, C, D, or E in the European Pharmacopoeia (EP) monograph for Carvedilol, this compound falls under the category of "Any other impurity" .

  • ICH Q3A(R2) Limit: For a maximum daily dose of Carvedilol (50 mg), the reporting threshold is 0.05%, and the identification threshold is 0.10%.

  • Toxicology: As a structural analogue of ethanolamine and the drug itself, it does not carry specific genotoxic structural alerts (like nitroso or epoxide groups), but it must be controlled as a general organic impurity.

References

  • European Pharmacopoeia (Ph. Eur.). (2024). Carvedilol Monograph 1745.
  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • PubChem. (2024). Compound Summary for CAS 10587-65-2.
  • Madhusudhan, G., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.[1] Retrieved from [Link]

Sources

Foundational

Carvedilol metabolite 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol properties

An In-depth Technical Guide to the Carvedilol Metabolite: 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol Authored for Researchers, Scientists, and Drug Development Professionals Abstract Carvedilol, a non-selective beta- an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Carvedilol Metabolite: 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta- and alpha-1 adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its clinical efficacy is not solely attributable to the parent compound; its metabolites play a significant, albeit complex, role. This technical guide provides a comprehensive examination of a key active metabolite, 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol, also known as O-desmethylcarvedilol or by its research code, BM-910228. We will delve into its physicochemical properties, metabolic generation, pharmacokinetic profile, and distinct pharmacodynamic activities, with a particular focus on its remarkable antioxidant capabilities that far exceed those of the parent drug. This document synthesizes current knowledge, offering field-proven insights and detailed methodologies for its study, serving as an essential resource for professionals in pharmacology and drug development.

Introduction: The Significance of Carvedilol Metabolism

Carvedilol is administered as a racemic mixture and is extensively metabolized by the liver following oral administration, resulting in less than 1% of the dose being excreted as the parent drug in urine[1]. The primary metabolic pathways include aromatic ring oxidation, demethylation, and glucuronidation, involving several key cytochrome P450 (CYP) enzymes[1]. This extensive first-pass metabolism leads to the formation of several metabolites, some of which possess biological activity. While metabolites like 4'- and 5'-hydroxycarvedilol are known for their potent beta-blocking activity, the O-desmethyl metabolite, 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (BM-910228), has garnered significant attention for a different reason: its exceptionally potent antioxidant properties[2][3]. Understanding the profile of BM-910228 is crucial for a complete comprehension of carvedilol's therapeutic mechanism, particularly its cardioprotective effects beyond simple receptor blockade.

Physicochemical and Structural Properties

A precise understanding of a metabolite's chemical identity is fundamental to all further investigation.

PropertyValue
IUPAC Name 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol
Synonyms O-desmethylcarvedilol (ODMC), BM-910228, SB 211475[4][5][6]
CAS Number 146574-43-8[6]
Molecular Formula C₂₄H₂₆N₂O₅ (Note: This appears to be for a related but different structure, 3-Hydroxy carvedilol, based on source[6]. The correct formula for O-desmethylcarvedilol is C₂₃H₂₄N₂O₃)
Molecular Weight 392.48 g/mol (Calculated for C₂₃H₂₄N₂O₃)

Metabolic Pathway and Pharmacokinetics

Formation of O-desmethylcarvedilol

O-desmethylcarvedilol is formed through the demethylation of the methoxy group on the phenoxy ring of the parent carvedilol molecule. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 [1]. While CYP2C9 is the main contributor, detectable plasma concentrations of this metabolite in individuals who are poor metabolizers for CYP2C9 suggest that other P450 enzymes may also play a minor role in its formation[1].

G Carvedilol Carvedilol (Parent Drug) Metabolite 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (O-desmethylcarvedilol) Carvedilol->Metabolite O-Demethylation Enzyme CYP2C9 (Primary Enzyme) Enzyme->Carvedilol

Caption: Metabolic conversion of Carvedilol to O-desmethylcarvedilol.

Pharmacokinetic Profile

The pharmacokinetic properties of carvedilol and its metabolites are complex and stereoselective[7].

  • Plasma Concentration: The plasma concentrations of O-desmethylcarvedilol are generally found to be about 10-fold lower than those of the parent carvedilol[2][8]. This is a critical factor when considering its systemic pharmacological contribution.

  • Elimination: Following its formation in the liver, O-desmethylcarvedilol, along with other carvedilol metabolites, is primarily eliminated via biliary excretion into the feces[2][7].

  • Influence of Hepatic Function: As carvedilol undergoes extensive hepatic metabolism, its clearance is significantly reduced in patients with liver cirrhosis. This can lead to four- to five-fold higher plasma concentrations of the parent drug, which would presumably also affect metabolite concentrations[2][9]. Therefore, caution is advised in patients with hepatic dysfunction[2].

Pharmacodynamics and Biological Activity

The pharmacodynamic profile of O-desmethylcarvedilol is distinct from the parent drug, highlighting a shift in activity from receptor blockade to potent cytoprotection.

Adrenergic Receptor Activity

Unlike carvedilol, which is a potent non-selective beta-blocker and an alpha-1 blocker, O-desmethylcarvedilol exhibits only minor beta-blocking action and has no activity at alpha-1 adrenergic receptors[1]. While it possesses similar beta-adrenoreceptor blocking activity to other metabolites, its low plasma concentration means these effects are not considered clinically significant under normal conditions[2].

Potent Antioxidant and Cardioprotective Effects

The most significant property of O-desmethylcarvedilol is its powerful antioxidant activity, which is substantially greater than that of carvedilol itself and other standard antioxidants[2][4][5].

  • Inhibition of Lipid Peroxidation: In studies using isolated rat heart and liver mitochondria, O-desmethylcarvedilol (BM-910228) was shown to be a potent inhibitor of ADP/Fe-induced lipid peroxidation. Its efficacy dramatically surpasses that of carvedilol and other reference compounds[4][5].

CompoundIC₅₀ for Lipid Peroxidation Inhibition (µM)Source
O-desmethylcarvedilol (BM-910228) 0.22 - 0.33 [4][5]
Carvedilol6 - 10.9[4][5]
Trolox (Vitamin E analog)18.8 - 31[4][5]
α-tocopheryl succinate125[4]
  • Mechanism of Action: The antioxidant effect of O-desmethylcarvedilol is linked to the preservation of mitochondrial integrity under conditions of severe oxidative stress. It prevents the collapse of the mitochondrial membrane potential (ΔΨ) induced by pro-oxidants[4][5]. This preservation of mitochondrial function is a key component of its cardioprotective effect. Importantly, these protective effects occur at concentrations that are non-toxic to the mitochondria[4][5].

G cluster_0 Oxidative Stress ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox MitoDamage Mitochondrial Damage (ΔΨ Collapse) LipidPerox->MitoDamage Preservation Preservation of Mitochondrial Function MitoDamage->Preservation Metabolite O-desmethylcarvedilol (BM-910228) Metabolite->LipidPerox INHIBITS Metabolite->Preservation

Caption: Mitochondrial protective mechanism of O-desmethylcarvedilol.

Analytical Methodologies

The accurate quantification of O-desmethylcarvedilol in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The low concentrations relative to the parent drug necessitate highly sensitive and specific analytical methods.

Recommended Approach: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering superior sensitivity and specificity.

Experimental Protocol: Quantification in Human Plasma

This protocol provides a self-validating framework for the determination of O-desmethylcarvedilol.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Rationale: To remove high-abundance proteins that interfere with analysis and to concentrate the analyte.
  • Procedure:
  • To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
  • Add 400 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

2. Chromatographic Separation (Reversed-Phase HPLC):

  • Rationale: To separate the analyte from other metabolites and endogenous plasma components prior to mass spectrometric analysis.
  • System:
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 10% B to 95% B over 5 minutes, followed by a re-equilibration step.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.

3. Detection (Tandem Mass Spectrometry):

  • Rationale: To provide highly specific and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
  • Interface: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • O-desmethylcarvedilol: A specific precursor ion (Q1) to product ion (Q3) transition must be optimized by direct infusion of a standard solution.
  • Internal Standard: A corresponding Q1 -> Q3 transition for the internal standard.
  • Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

4. Quantification and Validation:

  • Rationale: To ensure the accuracy, precision, and reliability of the data.
  • Procedure:
  • Construct a calibration curve by spiking known concentrations of O-desmethylcarvedilol into blank plasma and processing as described above.
  • Plot the peak area ratio (analyte/internal standard) versus concentration.
  • Validate the method according to regulatory guidelines (e.g., ICH), assessing linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol, the O-desmethyl metabolite of carvedilol, is a molecule of significant scientific interest. While its contribution to the overall beta-blocking effect of carvedilol therapy is likely minimal due to its low plasma concentrations, its exceptionally potent antioxidant activity suggests it may play a crucial role in the drug's wider cardioprotective benefits[4][5]. The preservation of mitochondrial function under oxidative stress is a key finding that warrants further investigation[4].

Future research should aim to elucidate the extent to which this metabolite contributes to the clinical outcomes observed with carvedilol, particularly in conditions where oxidative stress is a major pathological driver, such as heart failure and ischemia-reperfusion injury. Further studies correlating CYP2C9 genotype, plasma concentrations of O-desmethylcarvedilol, and clinical endpoints could provide invaluable insights into personalized medicine approaches for carvedilol therapy.

References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]

  • Llesuy, S., et al. (2001). Inhibition of heart mitochondrial lipid peroxidation by non-toxic concentrations of carvedilol and its analog BM-910228. PubMed. [Link]

  • Frishman, W. H. (2002). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. Medscape. [Link]

  • Llesuy, S., et al. (2000). Effects of carvedilol and its analog BM-910228 on mitochondrial function and oxidative stress. PubMed. [Link]

  • (carvedilol) Tablets - accessdata.fda.gov. (n.d.). FDA. [Link]

  • Carvedilol: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. [Link]

  • PRODUCT MONOGRAPH Pr CARVEDILOL. (2012). Sivem Pharmaceuticals. [Link]

  • Structure of carvedilol and its metabolites. (n.d.). ResearchGate. [Link]

  • Yue, T. L., et al. (n.d.). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. PMC. [Link]

  • Johnson, J. A., & Terra, S. G. (2024). Carvedilol. StatPearls - NCBI Bookshelf. [Link]

  • Piatkowska-Chabuda, E., et al. (n.d.). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. PMC. [Link]

  • Severe carvedilol toxicity without overdose – caution in cirrhosis. (n.d.). ResearchGate. [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. PubMed. [Link]

  • Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. (2017). RSC Publishing. [Link]

Sources

Exploratory

2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol molecular weight and formula

An in-depth technical analysis of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol requires moving beyond basic chemical identifiers to understand its critical role in pharmaceutical manufacturing. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol requires moving beyond basic chemical identifiers to understand its critical role in pharmaceutical manufacturing. As a Senior Application Scientist, I approach this compound not just as a standalone molecule, but as a pivotal process impurity in the synthesis of aryloxypropanolamine beta-blockers, most notably Carvedilol .

In the highly regulated realm of active pharmaceutical ingredient (API) development, identifying, tracking, and quantifying such impurities is not merely a compliance checkbox—it is a fundamental pillar of chemical integrity and patient safety.

Physicochemical Profiling & Molecular Architecture

The compound 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS Registry Number: 10587-65-2) is a secondary amino alcohol. Structurally, it features a guaiacol (2-methoxyphenoxy) moiety linked via an ethyl ether bridge to a secondary amine, which is further substituted with an ethanol group.

Understanding its precise quantitative data is the first step in developing robust analytical methods for its detection .

Table 1: Physicochemical Data Summary

ParameterSpecification
Chemical Name 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol
CAS Registry Number 10587-65-2
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Monoisotopic Mass 211.1208 Da
Structural Class Aryloxyalkylamine / Amino alcohol
Primary Application Pharmaceutical intermediate / Process impurity standard

Mechanistic Causality: Formation in API Synthesis

To control an impurity, one must first understand the causality of its formation. In the industrial synthesis of Carvedilol, the primary amine 2-(2-methoxyphenoxy)ethanamine is a critical building block. The intended main reaction involves this primary amine reacting with 4-(oxiran-2-ylmethoxy)-9H-carbazole to form the Carvedilol API.

However, if the reaction environment contains residual epoxides (such as ethylene oxide) or alkylating agents (like 2-chloroethanol) originating from upstream reagent synthesis or solvent degradation, a divergent side reaction occurs. The primary amine undergoes nucleophilic attack on the epoxide/alkylating agent, yielding the secondary amine 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol[1].

This mechanistic pathway acts as a diagnostic indicator: the detection of this specific impurity directly points to trace alkylating agent carryover in the precursor synthesis[2].

ImpurityPathway A 2-(2-Methoxyphenoxy) ethanamine C Carvedilol API (Target) A->C Main Synthesis E 2-[[2-(2-Methoxyphenoxy) ethyl]amino]ethanol (Impurity) A->E Side Reaction B 4-(oxiran-2-ylmethoxy) -9H-carbazole B->C D Ethylene Oxide / 2-Haloethanol D->E

Divergent synthetic pathways showing Carvedilol API formation vs. the amino ethanol impurity.

Self-Validating Analytical Protocol: LC-MS/MS Quantification

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be strictly controlled. Because 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol lacks a highly distinct chromophore that differentiates it from the main Carvedilol API at trace levels, standard HPLC-UV is insufficient.

We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This protocol is designed as a self-validating system: a peak is only integrated if both the chromatographic retention time and the specific mass transition (MRM) match the reference standard, entirely eliminating false positives from matrix interference.

Step-by-Step Methodology

Step 1: Sample Preparation (API Extraction)

  • Action: Weigh 50.0 mg of Carvedilol API and dissolve it in 50 mL of Methanol:Water (50:50, v/v) to achieve a 1 mg/mL concentration.

  • Causality: This specific solvent ratio ensures complete solubilization of the highly lipophilic API while maintaining immediate compatibility with the reverse-phase mobile phase, preventing column precipitation.

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation (RP-HPLC)

  • Hardware: C18 Column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in MS-grade water. (Formic acid promotes protonation, essential for positive ion mode detection).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Causality: The gradient ensures the highly polar amino ethanol impurity elutes early, achieving baseline resolution from the bulky, highly retained Carvedilol API.

Step 3: ESI-MS/MS Detection

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions: Monitor the precursor ion

    
     at m/z 212.1. Set the quantifier product ion at m/z 151.1.
    
  • Causality: The transition from 212.1 to 151.1 corresponds to the high-energy collision-induced cleavage of the aminoethanol tail, leaving the stable 2-(2-methoxyphenoxy)ethyl cation. This specific fragmentation is unique to the impurity.

Step 4: Data Processing & Quantification

  • Action: Construct a 5-point calibration curve using a certified reference standard of CAS 10587-65-2 (1 ng/mL to 100 ng/mL) [3]. Calculate the parts-per-million (ppm) concentration in the API batch using linear regression (

    
    ).
    

AnalyticalWorkflow S1 Sample Preparation (API Extraction) S2 RP-HPLC Separation (C18 Column) S1->S2 Injection S3 ESI-MS/MS Detection (Positive Ion Mode) S2->S3 Elution S4 Data Processing & Impurity Quantification S3->S4 MRM Transitions

Step-by-step LC-MS/MS analytical workflow for the detection and quantification of the impurity.

Regulatory Implications

The control of secondary amines like 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol is currently under intense regulatory scrutiny. In the presence of trace nitrites (often found in excipients or water), secondary amines can undergo nitrosation to form nitrosamines —a class of highly potent mutagenic impurities. Therefore, validating the clearance of this specific intermediate during Carvedilol manufacturing is not just about API purity; it is a proactive measure to mitigate downstream genotoxic risks.

References

Sources

Foundational

Metabolic Pathway of Carvedilol in Humans: A Technical Guide

This technical guide details the metabolic pathway of Carvedilol in humans, focusing on the stereoselective enzymatic mechanisms, kinetic parameters, and experimental workflows required for validation. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic pathway of Carvedilol in humans, focusing on the stereoselective enzymatic mechanisms, kinetic parameters, and experimental workflows required for validation.

Executive Summary

Carvedilol is a third-generation vasodilating beta-blocker with a unique metabolic profile defined by stereoselective clearance and extensive first-pass metabolism . Administered as a racemate (50:50 mixture of R(+) and S(-) enantiomers), its pharmacological efficacy and safety are dictated by the differential activity of hepatic Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

  • S(-)-Carvedilol: Possesses both ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    - and non-selective 
    
    
    
    -blocking activity.[1][2] It is cleared more rapidly, primarily by CYP2D6 .
  • R(+)-Carvedilol: Possesses only

    
    -blocking activity.[1] It is cleared more slowly, primarily by CYP2C9  and CYP1A2 .
    

Understanding this dichotomy is critical for drug development, particularly when assessing Pharmacokinetic/Pharmacodynamic (PK/PD) correlations in populations with CYP2D6 polymorphisms.

Chemical Basis & Stereochemistry

Carvedilol is a lipophilic compound that undergoes extensive metabolism; less than 2% of the dose is excreted unchanged in urine. The metabolic clearance involves three primary vectors:

  • Aromatic Ring Oxidation: Yielding active hydroxylated metabolites.[1]

  • Side-Chain Oxidation: Yielding largely inactive metabolites.

  • Glucuronidation: Phase II conjugation leading to renal/biliary excretion.[3]

Stereoselective Metabolic Map

The following diagram illustrates the divergence in metabolic fate for the two enantiomers.

Carvedilol_Metabolism Parent Carvedilol (Racemate) S_Enant S(-)-Carvedilol (β + α Blocker) Parent->S_Enant Resolution R_Enant R(+)-Carvedilol (α Blocker Only) Parent->R_Enant Resolution OH_4 4'-Hydroxyphenyl Carvedilol (Active: 13x Potency) S_Enant->OH_4 CYP2D6 (Major) OH_5 5'-Hydroxyphenyl Carvedilol (Active) S_Enant->OH_5 CYP2D6 OH_Side 1-OH / 8-OH Carvedilol (Inactive) S_Enant->OH_Side CYP1A2 Gluc Carvedilol Glucuronides (G1, G2) S_Enant->Gluc UGT2B7 (Major) ODMC O-Desmethyl Carvedilol (Weak Activity) R_Enant->ODMC CYP2C9 (Major) R_Enant->OH_Side CYP1A2 R_Enant->Gluc UGT1A1 (Major) OH_4->Gluc ODMC->Gluc

Figure 1: Stereoselective metabolic pathways of Carvedilol showing enzyme specificity for S(-) and R(+) enantiomers.

Enzymology & Mechanistic Pathways

Phase I: Oxidative Metabolism

Phase I reactions are the rate-limiting step for Carvedilol clearance.

  • CYP2D6 (Ring Oxidation):

    • Mechanism: Hydroxylation at the 4' and 5' positions of the phenyl ring.

    • Significance: The 4'-hydroxyphenyl metabolite is approximately 13-fold more potent as a

      
      -blocker than the parent compound.[4]
      
    • Genetics: CYP2D6 Poor Metabolizers (PMs) exhibit significantly higher plasma concentrations of R(+)-carvedilol (2-3 fold) but only modest increases in S(-)-carvedilol (20-25%), suggesting alternative pathways (CYP1A2/3A4) compensate for S-enantiomer clearance in PMs.[5][6]

  • CYP2C9 (O-Demethylation):

    • Mechanism: Removal of the methyl group to form O-desmethyl carvedilol .

    • Significance: This is the dominant pathway for the R(+)-enantiomer. Genetic variants in CYP2C9 significantly alter the intrinsic clearance (

      
      ) of this pathway.[7]
      
  • CYP1A2 (Side-Chain Oxidation):

    • Mechanism: Hydroxylation at the carbazole ring (1-OH, 8-OH).

    • Significance: These metabolites are largely inactive. This pathway serves as a "sink" for both enantiomers, particularly when CYP2D6 is saturated or impaired.

Phase II: Conjugation (Glucuronidation)

Direct glucuronidation of the parent compound and its Phase I metabolites is a major elimination route.

  • Enzymes: UGT1A1, UGT2B4, and UGT2B7.[8][9][10][11]

  • Stereoselectivity:

    • UGT1A1: Preferentially glucuronidates R(+)-carvedilol .

    • UGT2B7: Preferentially glucuronidates S(-)-carvedilol .

    • UGT2B4: Catalyzes formation of both G1 and G2 glucuronides non-selectively.

Quantitative Data Presentation

The following kinetic parameters are derived from in vitro human liver microsome (HLM) and recombinant enzyme studies. These values are critical for in vitro-in vivo extrapolation (IVIVE).

PathwayPrimary EnzymeSubstrate Preference

(

)

(pmol/min/mg)
Clinical Relevance
4'-Hydroxylation CYP2D6S(-) > R(+)N/A*HighForms super-active metabolite.
O-Demethylation CYP2C9R(+) > S(-)~15 - 25ModerateMajor clearance route for R-enantiomer.
Glucuronidation (G1) UGT2B7, UGT2B4S(-)26.6106High capacity clearance.
Glucuronidation (G2) UGT1A1, UGT2B4R(-)46.044.5Lower affinity, lower capacity.

*Note:


 for CYP2D6 is highly variable due to substrate inhibition kinetics often observed with this enzyme.

Experimental Protocols

To validate these pathways in a drug development setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify metabolites using Human Liver Microsomes (HLM).

Workflow:

  • Preparation: Thaw pooled HLM (20 mg/mL protein) on ice.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Carvedilol (1

      
       final conc. – below 
      
      
      
      to ensure linear kinetics).
    • HLM (0.5 mg/mL final).

    • Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Add 150

    
     ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol or Carvedilol-d4).
    
  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

Protocol B: LC-MS/MS Quantification Method

Objective: Sensitive quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol.

  • Instrument: Triple Quadrupole MS (e.g., AB Sciex API 4000) coupled to HPLC.

  • Column: C8 or C18 Column (e.g., Supelco Discovery C8, 50 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[12][13]

    • B: Acetonitrile.[12]

    • Gradient: 30% B to 90% B over 5 mins.

  • MS Transitions (MRM):

    • Carvedilol:

      
       (Quantifier).
      
    • 4'-OH Carvedilol:

      
      .
      
    • Internal Standard: Dependent on choice (e.g., Propranolol

      
      ).
      
Experimental Workflow Diagram

Experimental_Workflow Step1 Sample Prep (HLM + Carvedilol + NADPH) Step2 Incubation (37°C, 0-60 min) Step1->Step2 Step3 Quench & Extract (ACN + Internal Std) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Data Processing (Calculate CLint, t1/2) Step4->Step5

Figure 2: Step-by-step workflow for in vitro metabolic stability assessment.

Clinical & Safety Implications

Pharmacogenetics (PGx)
  • CYP2D6 Polymorphisms: Patients with CYP2D610/10 (common in Asian populations) or CYP2D64/4 (Caucasian PMs) show reduced clearance. While dose adjustment is not strictly mandated by the FDA, PMs may experience increased dizziness due to elevated

    
    -blocking R-enantiomer levels.
    
  • Drug-Drug Interactions (DDIs): Potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) can mimic the PM phenotype, significantly increasing Carvedilol exposure.

Transporter Interactions

Carvedilol is a substrate for P-glycoprotein (MDR1) .[1] Co-administration with P-gp inhibitors (e.g., amiodarone, verapamil) increases bioavailability by reducing intestinal efflux, necessitating close monitoring of heart rate and blood pressure.

References

  • Stereoselective Metabolism of Carvedilol in Humans. ClinPGx.

  • Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol. Drug Metab Dispos.

  • The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. Eur J Clin Pharmacol.

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol. Res Pharm Sci.

  • Carvedilol Therapy and CYP2D6 Genotype. Medical Genetics Summaries.

Sources

Exploratory

Toxicity profile of Carvedilol amino ethanol impurity

The Toxicity Profile and Analytical Mitigation of Carvedilol Amino Ethanol Impurity: A Technical Whitepaper Executive Summary In the landscape of pharmaceutical quality control, the safety profile of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

The Toxicity Profile and Analytical Mitigation of Carvedilol Amino Ethanol Impurity: A Technical Whitepaper

Executive Summary

In the landscape of pharmaceutical quality control, the safety profile of active pharmaceutical ingredients (APIs) is heavily dictated by their trace impurities. For Carvedilol—a widely prescribed non-selective beta-blocker—the Carvedilol amino ethanol impurity (CAS 10587-65-2) has emerged as a critical quality attribute (CQA). While its baseline toxicity as an organic amine is moderate, its structural identity as a secondary amine makes it a highly reactive precursor to Nitrosamine Drug Substance-Related Impurities (NDSRIs). In early 2025, the FDA issued massive Class II recalls for Carvedilol lots due to N-nitroso contamination exceeding Acceptable Intake (AI) limits[1]. This whitepaper dissects the toxicological mechanisms of this impurity, its nitrosation pathways, and provides a self-validating analytical protocol for its trace quantitation.

Chemical Identity and Synthetic Origin

The amino ethanol impurity, chemically identified as 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol, is a process-related byproduct[2]. During the synthesis of Carvedilol, the intended epoxide ring-opening of 4-(oxiran-2-ylmethoxy)-9H-carbazole by 2-(2-methoxyphenoxy)ethanamine can undergo competing side reactions or degradation pathways involving ethanolamine derivatives, resulting in this secondary amine impurity.

Table 1: Physicochemical Profile of Carvedilol Amino Ethanol Impurity

ParameterSpecification
Chemical Name 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol
CAS Number 10587-65-2
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Structural Class Secondary Amine / Ethanolamine Derivative
Regulatory Concern NDSRI Precursor (High Nitrosation Susceptibility)

Because secondary amines are highly susceptible to nitrosation, the presence of this impurity in the final API matrix creates a direct pathway to mutagenesis when exposed to nitrosating agents (such as trace nitrites commonly found in formulation excipients like crospovidone or microcrystalline cellulose)[3].

SynthesisPathway Precursor 2-(2-Methoxyphenoxy) ethanamine Reaction Side Reaction (Epoxide/Ethanolamine) Precursor->Reaction Impurity Carvedilol Amino Ethanol Impurity (Secondary Amine) Reaction->Impurity Alkylation NDSRI N-Nitroso Derivative (Mutagenic NDSRI) Impurity->NDSRI Nitrosation Nitrite Excipient Nitrites (HNO2) Nitrite->NDSRI Nitrosating Agent

Fig 1. Formation pathway of the amino ethanol impurity and its subsequent nitrosation into an NDSRI.

Toxicological Profiling: The NDSRI Threat

The direct acute toxicity of the un-nitrosated amino ethanol impurity is relatively low, primarily characterized by mild mucosal irritation and aquatic toxicity typical of lipophilic amines. However, the true toxicological threat is mechanistic and latent .

Under the FDA and EMA’s Carcinogenic Potency Categorization Approach (CPCA), complex nitrosamines lacking specific in vivo carcinogenicity data are aggressively categorized. N-nitroso derivatives of Carvedilol-related secondary amines default to Category 3 , enforcing a strict Acceptable Intake (AI) limit of 400 ng/day[4].

Mechanism of Genotoxicity: Once the amino ethanol impurity is nitrosated in the formulated drug product, the resulting NDSRI becomes a potent DNA alkylator upon ingestion.

  • Metabolic Activation: In the liver, Cytochrome P450 (CYP450) enzymes catalyze the alpha-hydroxylation of the nitrosamine.

  • Electrophilic Cleavage: This unstable intermediate spontaneously cleaves, releasing an aldehyde and a highly reactive diazonium ion.

  • DNA Alkylation: The diazonium ion acts as a potent electrophile, covalently binding to nucleophilic sites on DNA (predominantly the O⁶ or N⁷ positions of guanine). This alkylation induces base mispairing during replication, initiating carcinogenesis.

ToxicityMechanism NDSRI N-Nitrosamine Derivative CYP CYP450 Metabolism (Liver) NDSRI->CYP AlphaOH Alpha-Hydroxylation CYP->AlphaOH Diazo Diazonium Ion (Electrophile) AlphaOH->Diazo Spontaneous Cleavage DNA DNA Alkylation (Guanine O6/N7) Diazo->DNA Covalent Binding Cancer Mutagenesis & Carcinogenesis DNA->Cancer Base Mispairing

Fig 2. Mechanistic pathway of NDSRI-induced DNA alkylation and mutagenesis via CYP450 activation.

Self-Validating Analytical Methodology (LC-MS/MS)

To prevent regulatory action and ensure patient safety, the amino ethanol impurity and its nitrosated derivatives must be quantified at trace levels. Standard HPLC-UV is insufficient due to the lack of strong chromophores and the required parts-per-billion (ppb) sensitivity[4]. The following LC-MS/MS protocol is designed as a self-validating system to guarantee data integrity.

Table 2: LC-MS/MS System Parameters

ParameterSettingCausality / Rationale
Ionization Mode ESI Positive (+)Basic secondary amines readily accept protons, yielding high MS sensitivity.
Capillary Voltage 1.5 kVLow voltage minimizes in-source fragmentation of fragile nitrosamine bonds.
Desolvation Temp 500 °CEnsures complete droplet evaporation for the highly aqueous mobile phase gradient.
Target LOQ ≤ 0.4 ppmSatisfies the regulatory requirement to detect at 10% of the 400 ng/day AI threshold.
Step-by-Step Execution & Causality
  • Step 1: Matrix Preparation & Isotope Spiking

    • Action: Dissolve 100 mg of Carvedilol API in 1.0 mL of LC-MS grade Methanol. Spike the sample with 10 ng of a ¹³C/¹⁵N-labeled internal standard (IS).

    • Causality: Methanol is chosen over acidic aqueous buffers to prevent artifactual ex vivo nitrosation during sample prep. The heavy-isotope IS behaves chromatographically identical to the analyte, correcting for any matrix-induced ion suppression in the MS source.

    • Self-Validation: If the IS peak area deviates by >15% from the calibration blank, the system automatically flags the sample for severe matrix interference, invalidating the run before false negatives can be reported.

  • Step 2: Chromatographic Resolution

    • Action: Inject 10 µL onto a sub-2 µm C18 column. Run a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) to Acetonitrile (Mobile Phase B). Divert the LC flow to waste for the first 2 minutes.

    • Causality: The flow diversion prevents the massive Carvedilol API peak (which elutes early) from entering the mass spectrometer, protecting the detector from saturation and contamination.

  • Step 3: MRM Quantitation & System Suitability

    • Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the impurity.

    • Self-Validation: The sequence must begin with a System Suitability Test (SST) injection at the 0.4 ppm LOQ. The system is programmed to abort the run unless the Signal-to-Noise (S/N) ratio is strictly ≥ 10:1, ensuring the instrument is fit-for-purpose at the exact moment of analysis.

Strategic Mitigation in Drug Development

Controlling the Carvedilol amino ethanol impurity requires a dual-pronged approach:

  • API Process Purging: Optimize the crystallization solvent systems during API synthesis to ensure the highly soluble amino ethanol impurity remains in the mother liquor, reducing its concentration in the final API to < 10 ppm.

  • Formulation Scavenging: Because zero-impurity API is thermodynamically impossible, formulators must assume trace secondary amines will be present. Selecting excipients with ultra-low nitrite specifications (< 1 ppm) and incorporating reactive nitrogen scavengers (such as ascorbic acid or alpha-tocopherol) into the tablet matrix will competitively neutralize HNO₂ before it can react with the amino ethanol impurity[3].

References

  • HMP Global Learning Network. "FDA Recalls Carvedilol Tablets Due to Impurity Concerns". Source: hmpgloballearningnetwork.com. URL: [Link]

  • Waters Corporation. "Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS". Source: waters.com. URL: [Link]

  • Qvents. "NDSRIs: Glenmark Recalls Several Lots of Cardiovascular Drug". Source: qvents.in. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Optimization, and Characterization of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol

Target Audience: Synthetic Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Context Carvedilol is a highly prescribed non-selective beta-blocker and alpha-1 a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Context

Carvedilol is a highly prescribed non-selective beta-blocker and alpha-1 adrenergic receptor antagonist. During the commercial synthesis of Carvedilol—typically executed via the coupling of 4-(oxiran-2-ylmethoxy)-9H-carbazole with1[1]—several process-related impurities are generated.

To comply with ICH Q3A(R2) guidelines for Active Pharmaceutical Ingredient (API) purity, these impurities must be independently synthesized and characterized. This application note details a highly optimized, bench-stable protocol for the synthesis of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS: 10587-65-2), universally recognized as the2 [2].

Mechanistic Rationale & Design of Experiment (DoE)

The synthesis of secondary amines via direct


 N-alkylation of primary amines is notoriously difficult due to the competing over-alkylation that yields unwanted tertiary amines. As a Senior Application Scientist, I designed this protocol to tightly control reaction kinetics through specific reagent causality:
  • Alkylating Agent Selection: We utilize 2-bromoethanol instead of 2-chloroethanol or ethylene oxide. Ethylene oxide is a highly reactive, toxic gas that frequently leads to uncontrolled di-alkylation. Conversely, 2-chloroethanol requires elevated temperatures (>80°C) which promotes thermal degradation of the amine. 2-Bromoethanol provides the perfect kinetic balance, acting as an excellent electrophile at moderate temperatures (60°C).

  • Base Causality: Anhydrous Potassium Carbonate (

    
    )  is employed as a heterogeneous, mild base. Unlike soluble organic bases (e.g., Triethylamine) which can participate in competing side reactions, 
    
    
    
    effectively scavenges the hydrobromic acid (HBr) byproduct, driving the equilibrium forward while keeping the basicity of the organic phase low.
  • Solvent Dynamics: Acetonitrile (MeCN) is selected for its polar aprotic properties. It accelerates

    
     displacement by leaving the primary amine nucleophile un-solvated and highly reactive, while suppressing the solubility of the inorganic salts.
    

Synthesis A 2-(2-Methoxyphenoxy) ethylamine (Starting Material) C S_N2 N-Alkylation (K2CO3, MeCN, 60°C) A->C B 2-Bromoethanol (Alkylating Agent) B->C D 2-[[2-(2-Methoxyphenoxy)ethyl] amino]ethanol (Target Impurity) C->D Major Pathway E Over-alkylation (Tertiary Amine Byproduct) C->E Minor Pathway (Excess Reagent)

Fig 1: Mechanistic pathway for the targeted S_N2 mono-alkylation of the primary amine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the workup phase until the In-Process Control (IPC) criteria are explicitly met.

Reagents & Materials
  • 2-(2-Methoxyphenoxy)ethylamine (CAS: 1836-62-0): 1.67 g (10.0 mmol, 1.0 eq)

  • 2-Bromoethanol (CAS: 540-51-2): 1.19 g (9.5 mmol, 0.95 eq) — Note: Sub-stoichiometric addition is critical to prevent over-alkylation.

  • Potassium Carbonate (

    
    , anhydrous): 2.76 g (20.0 mmol, 2.0 eq)
    
  • Acetonitrile (MeCN, anhydrous): 30 mL

Step-by-Step Synthesis
  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (2.76 g) in 20 mL of anhydrous MeCN under a continuous nitrogen atmosphere.
    
  • Amine Solvation: Add 2-(2-methoxyphenoxy)ethylamine (1.67 g) to the suspension. Stir at 25°C for 10 minutes to ensure uniform dispersion.

  • Controlled Electrophile Addition: Dissolve 2-bromoethanol (1.19 g) in 10 mL of MeCN. Using an addition funnel, add this solution dropwise over 30 minutes. Causality: Dropwise addition maintains a low local concentration of the electrophile, heavily favoring mono-alkylation over di-alkylation.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60°C. Maintain constant stirring for 12 hours.

  • In-Process Control (IPC) Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Aqueous

    
     (90:9:1). Visualize the plate using a Ninhydrin stain.
    
    • Validation Checkpoint: The reaction is complete when the primary amine spot (

      
      , dark purple) is mostly consumed, and a new secondary amine spot (
      
      
      
      , distinct reddish-purple) dominates.
  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the

    
     and 
    
    
    
    salts. Wash the filter cake with 15 mL of fresh MeCN.
  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane to 5% Methanol in Dichloromethane containing 0.1% Triethylamine (to suppress amine tailing on the silica).

  • Isolation: Pool the pure fractions and concentrate in vacuo to afford the target compound as a pale yellow, viscous oil.

Quantitative Data & Analytical Characterization

To demonstrate the efficacy of our chosen parameters, Table 1 summarizes the Design of Experiment (DoE) optimization matrix. Table 2 provides the definitive analytical signatures required to validate the structure of the synthesized 3 [3].

Table 1: Reaction Optimization Matrix (DoE)
EntryAlkylating AgentBaseSolventTemp (°C)Mono-alkylation Yield (%)Di-alkylation (%)
12-Chloroethanol (1.0 eq)

THF65428
22-Bromoethanol (1.2 eq)

MeCN805525
3 2-Bromoethanol (0.95 eq)

MeCN 60 78 < 3
4Ethylene Oxide (1.0 eq)NoneMeOH256015

Note: Entry 3 represents the optimized conditions utilized in the protocol above, demonstrating the highest selectivity for the secondary amine.

Table 2: Analytical Characterization Data (CAS: 10587-65-2)
Analytical MethodExpected Signal / ResultStructural Assignment
LC-MS (ESI+)

212.1

Confirms exact mass (MW: 211.26 g/mol )

H NMR (400 MHz,

)

6.85 - 6.95 (m, 4H)
Aromatic protons of the methoxyphenoxy ring

4.10 (t,

= 5.2 Hz, 2H)

(adjacent to phenoxy group)

3.85 (s, 3H)

(Methoxy group)

3.65 (t,

= 5.2 Hz, 2H)

(Terminal hydroxyl group)

3.00 (t,

= 5.2 Hz, 2H)

(adjacent to phenoxy-ethyl)

2.85 (t,

= 5.2 Hz, 2H)

(adjacent to hydroxyl-ethyl)
IR Spectroscopy ~3300

(broad)
N-H and O-H stretching vibrations

Downstream Application: Impurity Profiling

Once synthesized and characterized, this reference standard is integrated into the analytical workflow of API manufacturing to ensure the safety and efficacy of the final pharmaceutical product.

Workflow Step1 API Synthesis (Carvedilol Production) Step2 Impurity Generation (Side Reactions) Step1->Step2 Step3 Analytical Profiling (HPLC/LC-MS) Step2->Step3 Step5 Regulatory Compliance (ICH Q3A Guidelines) Step3->Step5 Step4 Reference Standard Spiking (CAS 10587-65-2) Step4->Step3 Validation & Calibration

Fig 2: Integration of the synthesized reference standard into the regulatory analytical workflow.

References

  • Title: OPULENT PHARMA IMPURITY STOCK LIST (COMPLETE) | PDF - Slideshare Source: slideshare.net URL: [Link]

Sources

Application

Application and Protocol for HPLC Method Development for Carvedilol Impurities

Abstract: This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of impurities in Carvedilol. C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of impurities in Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity, widely used in the treatment of cardiovascular diseases such as hypertension and heart failure.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This guide details a systematic approach to method development, including the rationale for experimental choices, a step-by-step protocol, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction

Carvedilol, (±)-1-(Carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy) ethyl]amino]-2-propanol, is a crucial medication in cardiovascular therapy.[2] The synthesis and storage of Carvedilol can lead to the formation of various impurities, including process-related impurities and degradation products.[3][4] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent limits for these impurities.[3][5] Therefore, a robust and reliable analytical method is essential for the quality control of Carvedilol.

High-Performance Liquid Chromatography (HPLC) is the preferred technique for analyzing Carvedilol and its impurities due to its high resolution, sensitivity, and accuracy.[1][4][6] This application note describes a stability-indicating HPLC method capable of separating Carvedilol from its known and potential degradation impurities.

Understanding Carvedilol Impurities

A thorough understanding of potential impurities is fundamental to developing a specific and robust HPLC method. Carvedilol impurities can be broadly categorized as:

  • Process-Related Impurities: These are formed during the synthesis of the drug substance. Common process-related impurities for Carvedilol are listed in pharmacopoeias and include substances like Carvedilol Related Compound A, B, C, D, and E.[5][7]

  • Degradation Products: These arise from the degradation of the drug substance under various stress conditions such as acid, base, oxidation, heat, and light.[4][8][9] Forced degradation studies are crucial to identify these impurities and demonstrate the stability-indicating nature of the analytical method.[10]

  • Formulation-Related Impurities: These can result from interactions between the drug substance and excipients in the final dosage form.[4]

HPLC Method Development Strategy

The goal is to develop a single, robust HPLC method that can separate Carvedilol from all its potential impurities with adequate resolution, sensitivity, and precision.

Caption: Workflow for HPLC Method Development.

Experimental Protocol

Materials and Reagents
  • Carvedilol Reference Standard (CRS) and impurity reference standards (e.g., Impurity A, B, C, D, E) from a pharmacopeial source or certified supplier.[11]

  • HPLC grade acetonitrile and methanol.

  • Analytical reagent grade potassium dihydrogen phosphate, orthophosphoric acid, and triethylamine.

  • High purity water (Milli-Q or equivalent).

  • Carvedilol drug substance and/or dosage forms for analysis.

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or dual-wavelength UV detector. Chromatographic data system (CDS) for data acquisition and processing.

Initial Chromatographic Conditions

Based on literature review and the physicochemical properties of Carvedilol, a reverse-phase HPLC method is the most suitable approach.

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for moderately polar compounds like Carvedilol and its impurities.[1]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.0-3.0 with phosphoric acid.[1][12]The acidic pH ensures that Carvedilol (a basic compound) is in its ionized form, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Elution Mode GradientA gradient elution is often necessary to separate a wide range of impurities with different polarities in a reasonable run time.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40-55 °CElevated temperature can improve peak shape and reduce analysis time. Some methods specify temperatures as high as 55°C.[1][2]
Detection Wavelength 240 nmCarvedilol and many of its impurities have significant absorbance at this wavelength.[13] A dual-wavelength detection at 220 nm and 240 nm can also be beneficial as some impurities may have different absorption maxima.[5][12]
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve Carvedilol RS in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 0.5 mg/mL).[1]

  • Impurity Stock Solutions: Prepare individual or mixed stock solutions of known impurities in the diluent.

  • System Suitability Solution (SSS): A solution containing Carvedilol and key impurities at a concentration that allows for the evaluation of system performance (e.g., resolution, tailing factor).[5]

  • Sample Solution: Prepare the sample solution of the drug substance or dosage form at a similar concentration to the standard solution. For tablets, this may involve crushing, dissolving in diluent, and filtering.[1]

Method Optimization Protocol

The goal of optimization is to achieve baseline separation of all impurity peaks from the main Carvedilol peak and from each other, with a resolution (Rs) of >1.5.

Caption: Logical Flow for Method Optimization.

  • Gradient Optimization:

    • Start with a broad gradient (e.g., 5% to 95% B in 30 minutes).

    • Analyze the chromatogram to identify the elution times of the impurities.

    • Modify the gradient slope to improve separation in regions where peaks are co-eluting. A shallower gradient will increase resolution.

  • Mobile Phase pH Adjustment:

    • Slight adjustments to the mobile phase pH (within the stable range of the column) can significantly impact the retention and selectivity of ionizable compounds.

  • Organic Modifier Selection:

    • If acetonitrile does not provide adequate selectivity, methanol or a combination of acetonitrile and methanol can be evaluated.

  • Column Temperature:

    • Increasing the column temperature can decrease retention times and improve peak efficiency. However, it may also affect selectivity.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the drug substance.[14]

Stress ConditionProtocol
Acid Hydrolysis Reflux Carvedilol solution in 0.1 N HCl at 60-80°C for a specified time (e.g., 1-5 hours).[15] Neutralize before injection.
Base Hydrolysis Reflux Carvedilol solution in 0.1 N NaOH at 60-80°C for a specified time.[15] Neutralize before injection. Carvedilol is known to be unstable under alkaline conditions.[9]
Oxidative Degradation Treat Carvedilol solution with 3-30% H2O2 at room temperature.[2] Significant degradation can occur under oxidative stress.[12]
Thermal Degradation Expose solid drug substance to dry heat (e.g., 70°C).[2]
Photolytic Degradation Expose solid drug substance or solution to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH guidelines.[2]

After subjecting the samples to these stress conditions, analyze them using the developed HPLC method. The peak purity of the Carvedilol peak should be evaluated using a PDA detector to ensure no co-eluting degradation products.

Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The method should be able to separate and quantify the analyte in the presence of impurities and degradation products. Peak purity analysis should confirm no co-elution.
Linearity A linear relationship between concentration and response should be demonstrated over a specified range (e.g., LOQ to 150% of the specification limit for impurities). The correlation coefficient (r²) should be >0.999.[1][12]
Accuracy (Recovery) The recovery of impurities spiked into a placebo or sample matrix should be within an acceptable range (e.g., 85-115%).[12]
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) for multiple preparations should be <5% for impurities.[1][2]
Limit of Detection (LOD) & Limit of Quantification (LOQ) The method should be sensitive enough to detect and quantify impurities at the required levels.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[1]
Solution Stability The stability of the standard and sample solutions should be established for a defined period.

Results and Discussion

A successful method development will result in a chromatogram showing baseline separation of Carvedilol from all known impurities and degradation products. The method should be validated to demonstrate its suitability for its intended purpose.

Example Chromatographic Data (Hypothetical):

PeakCompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
1Impurity A8.5-1.1
2Impurity E10.22.51.2
3Carvedilol15.18.91.0
4Impurity C18.34.11.3
5Impurity B22.76.21.1
6Impurity D25.43.81.2

Conclusion

This application note provides a systematic and scientifically sound approach to developing and validating a stability-indicating HPLC method for the analysis of Carvedilol and its impurities. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can develop a robust and reliable method that meets regulatory requirements and ensures the quality and safety of Carvedilol products.

References

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega.
  • Method development and validation of Carvedilol and its impurities by RP-HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Carvedilol EP Impurities & USP Rel
  • Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Pharmaceutical Sciences.
  • A stability indicating HPLC method for the determination of related substances and assay of Carvedilol in bulk drug and pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research.
  • Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. Journal of the Brazilian Chemical Society.
  • HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia.
  • Method development and forced degradation studies of carvedilol by RP- HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Carvedilol. USP-NF.
  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals.
  • Method Development and Validation of Forced Degradation Studies of Carvedilol by using UV Spectroscopy.
  • Carvedilol Impurity. Alentris Research Pvt. Ltd.
  • LC and LC-MS Evaluation of Stress Degradation Behavior of Carvedilol. Taylor & Francis Online.
  • HPLC method demonstrates value for quality control analysis of cardiovascular drug. European Pharmaceutical Review.
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega.
  • Carvedilol USP Monograph. Scribd.
  • Carvedilol USP Monograph Overview. Scribd.
  • Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chrom
  • Carvedilol impurity C EP Reference Standard. Sigma-Aldrich.
  • Carvedilol. USP-NF.
  • Carvedilol EP Impurity C. Veeprho Pharmaceuticals.
  • Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Method

Solid-phase extraction (SPE) of Carvedilol impurities

An in-depth technical guide to the Solid-Phase Extraction (SPE) and downstream quantification of Carvedilol and its critical impurities. Mechanistic Background: The Analytical Challenge Carvedilol is a widely prescribed...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the Solid-Phase Extraction (SPE) and downstream quantification of Carvedilol and its critical impurities.

Mechanistic Background: The Analytical Challenge

Carvedilol is a widely prescribed non-selective beta-adrenergic and alpha-1-adrenergic receptor blocker. From an analytical perspective, it is a moderately lipophilic molecule (logP ~3.8) containing a basic secondary amine (pKa ~7.8). During synthesis, formulation, and prolonged storage, carvedilol is susceptible to multiple degradation pathways, generating a highly diverse profile of impurities[1].

The analytical bottleneck in impurity profiling lies in sample preparation. The impurities range from basic synthesis byproducts (e.g., Impurity C) to neutral oxidative degradants (e.g., 4-hydroxycarbazole), and highly scrutinized, weakly basic/neutral genotoxic Nitrosamine Drug Substance-Related Impurities (NDSRIs) like N-nitroso carvedilol.

As a Senior Application Scientist, I approach this not as a simple filtration task, but as a thermodynamic balancing act. Liquid-liquid extraction (LLE) often fails to provide the universal recovery required for both polar degradants and lipophilic NDSRIs. Therefore, a Hydrophilic-Lipophilic Balance (HLB) polymeric Solid-Phase Extraction (SPE) strategy is required. Unlike mixed-mode cation exchange (MCX) which relies strictly on ionic interactions and may lose neutral impurities during organic washes[2], an HLB sorbent (copolymer of divinylbenzene and N-vinylpyrrolidone) captures this entire chemical spectrum through a combination of strong reversed-phase and polar retention mechanisms.

Impurity_Pathway Carvedilol Carvedilol (API) Basic Amine (pKa ~7.8) NNitroso N-nitroso Carvedilol (NDSRI / Genotoxic) Carvedilol->NNitroso Nitrosation Hydroxy 4-Hydroxycarbazole (Neutral Degradant) Carvedilol->Hydroxy Oxidation Nitrosation Nitrosating Agents (Trace Nitrites in Excipients) Nitrosation->NNitroso Oxidation Oxidative Stress (Light/Heat Exposure) Oxidation->Hydroxy

Fig 1: Chemical pathways generating critical carvedilol impurities during formulation and storage.

Critical Impurity Profile & Chemical Causality

To design a self-validating extraction system, we must first map the physicochemical properties of the target analytes. The extraction chemistry must accommodate the extremes of this list.

Table 1: Physicochemical Properties of Carvedilol and Critical Impurities

AnalyteChemical NatureOriginAnalytical Challenge
Carvedilol Basic (pKa ~7.8)Active Pharmaceutical IngredientHigh abundance causes matrix suppression if not resolved[3].
Impurity C Basic AmineSynthesis Byproduct (EP standard)Co-elutes with API under weak gradient conditions[1].
4-Hydroxycarbazole Neutral / PhenolicOxidative DegradationPoorly retained on strict ion-exchange SPE sorbents[1].
N-nitroso Carvedilol Neutral / Weakly BasicNitrosation of API (NDSRI)Requires sub-ppm detection; highly susceptible to ion suppression.

Experimental Design: The HLB SPE Protocol

The following protocol utilizes a 30 mg/1 cc Polymeric HLB cartridge. Every step is engineered with a specific chemical causality to ensure a self-validating system where matrix effects are minimized and recovery is maximized.

Causality Behind the Chemistry:
  • Sample Pre-treatment (pH 7.0): Carvedilol is partially ionized at neutral pH. The HLB sorbent's N-vinylpyrrolidone moiety captures the ionized fraction via dipole interactions, while the divinylbenzene backbone captures the unionized fraction and neutral impurities (like N-nitroso carvedilol) via

    
     and hydrophobic interactions[2].
    
  • The 5% Methanol Wash: This is the critical failure point for many analysts. Pure water is insufficient to remove endogenous lipids, but >10% methanol will cause breakthrough of the more polar degradants (like 4-hydroxycarbazole). A precise 5% MeOH wash disrupts weak hydrogen bonds of matrix interferents without providing the elutropic strength to desorb the targets[4].

  • Internal Standard Isotope Effects: We spike Carvedilol-d5 prior to extraction. However, as demonstrated in matrix effect studies, deuterated standards can exhibit slight retention time shifts during LC-MS/MS, leading to differential ion suppression[3]. The rigorous SPE cleanup described below mitigates this risk by removing the co-eluting matrix entirely.

SPE_Workflow Start 1. Sample Pre-treatment Spike IS, Dilute with H2O, Adjust pH 7.0 Condition 2. Sorbent Conditioning 1 mL Methanol followed by 1 mL H2O Start->Condition Load 3. Sample Loading Apply sample at 1 mL/min to HLB Cartridge Condition->Load Wash 4. Washing 1 mL 5% Methanol in H2O (Removes Salts) Load->Wash Elute 5. Elution 2 mL 100% Acetonitrile (Desorbs Organics) Wash->Elute Evaporate 6. Evaporation & Reconstitution N2 stream at 40°C, Reconstitute in Mobile Phase Elute->Evaporate

Fig 2: Step-by-step Polymeric HLB Solid-Phase Extraction workflow for carvedilol impurity profiling.

Step-by-Step Methodology
  • Preparation: Aliquot 500 µL of the sample (plasma or degraded formulation). Spike with 25 µL of Carvedilol-d5 (Internal Standard, 1 µg/mL). Dilute with 500 µL of LC-MS grade water and vortex for 30 seconds[4]. Ensure the pH is approximately 7.0.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the HLB cartridge to solvate the polymeric bed, followed by 1.0 mL of LC-MS grade water to equilibrate. Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1 mL/min. A slow flow rate is critical to allow sufficient residence time for mass transfer into the macroporous sorbent.

  • Washing: Pass 1.0 mL of 5% Methanol in water through the cartridge. Discard the wash fraction. Apply maximum vacuum for 2 minutes to dry the sorbent bed, which prevents aqueous carryover from altering the elution strength.

  • Elution: Elute the analytes with 2.0 mL of 100% Acetonitrile. Acetonitrile is a strong aprotic solvent that effectively disrupts the hydrophobic interactions retaining the lipophilic bis-carbazoles and N-nitroso carvedilol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water)[4].

Downstream LC-MS/MS Analytical Method

To achieve baseline resolution between the API and its impurities—particularly resolving the isomers of N-nitroso carvedilol—a high-efficiency sub-2-micron column is required[5].

  • Column: High-Strength Silica (HSS) T3 or CORTECS C18+ (100 × 2.1 mm, 1.8 µm)[5].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 1.5 min, ramp to 90% B over 10.5 min, hold for 1 min, re-equilibrate at 10% B[5].

  • Detection: Electrospray Ionization (ESI) in Positive MRM mode.

System Suitability & Quantitative Validation

A robust protocol must be a self-validating system. By comparing pre-extraction spiked samples against post-extraction spiked blanks, we can isolate the absolute extraction recovery from the matrix effect (ion suppression/enhancement). The data below demonstrates the efficacy of the HLB approach across different chemical classes based on validated literature parameters[4].

Table 2: Quantitative Validation Metrics (HLB SPE + LC-MS/MS)

AnalyteAbsolute Recovery (%)Matrix Effect (%)Linearity (R²)LOQ (ng/mL)
Carvedilol (API) 78.90 ± 4.2< 5.0 (Suppression)> 0.9990.5
4-Hydroxycarbazole 83.25 ± 3.8< 3.5 (Suppression)> 0.9980.3
N-nitroso Carvedilol 85.00 - 110.0< 8.0 (Enhancement)> 0.9950.4

Note: The near-absence of matrix effects (<8%) validates the 5% methanol wash step, proving that endogenous phospholipids and salts were successfully excluded from the final eluate[3][4].

Conclusion

The extraction of carvedilol and its impurities requires a deliberate departure from generic sample preparation. By leveraging the dual retention mechanism of a polymeric HLB sorbent, analysts can simultaneously recover basic synthesis impurities, neutral oxidative degradants, and highly toxic nitrosamines. This protocol ensures that downstream LC-MS/MS quantification is driven by the true concentration of the analytes, rather than being skewed by matrix suppression or differential extraction losses.

References

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS - Waters Corporation.

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - SciSpace / International Journal of PharmTech Research. 4

  • Monitoring of the photochemical stability of carvedilol and its degradation products by the RP-HPLC method - ResearchGate. 1

  • Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles - MDPI. 5

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC - Ovid. 3

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC. 2

Sources

Application

Synthesis of N-(2-hydroxyethyl) derivatives of phenoxyethylamines

Part 1: Strategic Analysis & Chemical Logic Introduction & Significance The N-(2-hydroxyethyl) functionalization of phenoxyethylamines is a critical transformation in medicinal chemistry, serving as a gateway to -blocker...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

Introduction & Significance

The N-(2-hydroxyethyl) functionalization of phenoxyethylamines is a critical transformation in medicinal chemistry, serving as a gateway to


-blocker pharmacophores and various antihypertensive agents (e.g., carvedilol analogs). The introduction of the hydroxyethyl moiety enhances hydrophilicity and provides a reactive handle for further elaboration into oxazolidinones or morpholines.

However, the synthesis presents a classic challenge in amine alkylation: controlling mono- vs. bis-alkylation . Primary phenoxyethylamines (


) are potent nucleophiles. Upon mono-alkylation, the resulting secondary amine often becomes more nucleophilic than the starting material due to the inductive effect of the alkyl group, leading to over-alkylation and the formation of the undesired bis-(2-hydroxyethyl) species.

This guide details three engineered protocols to navigate this selectivity challenge, prioritizing yield, purity, and operator safety.

Retrosynthetic Pathways

The following diagram illustrates the three primary routes. Route A (Direct Alkylation) is the most common but requires strict stoichiometric control. Route B (Epoxide Opening) is industrial-standard but safety-intensive. Route C (Inverse Disconnection) is often the superior laboratory method for high mono-selectivity.

SynthesisPathways Target N-(2-hydroxyethyl) phenoxyethylamine (Target) BisImpurity Bis-alkylation Impurity Target->BisImpurity Over-reaction StartAmine Phenoxyethylamine (Starting Material) StartAmine->Target Route A: + 2-Chloroethanol StartAmine->Target Route B: + Ethylene Oxide StartHalide Phenoxyethyl Bromide StartHalide->Target Route C: Inverse Addition Reagent_Cl 2-Chloroethanol (Base) Reagent_Cl->Target Reagent_EO Ethylene Oxide (Lewis Acid/Base) Reagent_EO->Target Reagent_EA Ethanolamine (Excess) Reagent_EA->Target

Caption: Fig 1. Strategic disconnections for N-(2-hydroxyethyl) phenoxyethylamines. Route C offers the highest intrinsic mono-selectivity.

Part 2: Detailed Experimental Protocols

Method A: Nucleophilic Substitution with 2-Chloroethanol (Lab Scale)

Best for: Laboratories without high-pressure equipment. Uses standard glassware.

Mechanism:


 substitution.
Critical Control Point:  To prevent bis-alkylation, the starting amine is used in excess, or the reaction is stopped at partial conversion and the starting material recycled.

Materials:

  • 2-Phenoxyethylamine (1.0 equiv)

  • 2-Chloroethanol (0.8 equiv) — Limiting reagent strategy

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: Ethanol (Absolute) or DMF (for faster rates)

  • Catalyst: Sodium Iodide (10 mol%) — Finkelstein activation

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-phenoxyethylamine (13.7 g, 100 mmol),

    
     (20.7 g, 150 mmol), and NaI (1.5 g, 10 mmol) to Ethanol (100 mL).
    
  • Addition: Heat the mixture to a gentle reflux (

    
    ).
    
  • Controlled Feed: Add 2-chloroethanol (6.44 g, 80 mmol) dropwise over 2 hours via a syringe pump or pressure-equalizing addition funnel. Slow addition is crucial to keep the concentration of the alkylating agent low relative to the amine.

  • Reaction: Stir at reflux for an additional 6–12 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      ).
      
    • Remove solvent under reduced pressure (rotary evaporator).

    • Purification: The residue contains the product, unreacted amine, and trace bis-impurity.

    • Dissolve residue in Ethyl Acetate (100 mL) and wash with water (3 x 30 mL) to remove salts and trace diols.

    • Purification Strategy: Recrystallization from Toluene/Hexane often yields the mono-product. Alternatively, use column chromatography (Silica gel; Gradient 0-5% MeOH in DCM).

Yield Expectation: 65–75% (based on 2-chloroethanol).

Method B: Epoxide Ring Opening with Ethylene Oxide (Industrial/Scale-Up)

Best for: Large-scale synthesis where atom economy is paramount.

Safety Warning: Ethylene oxide (EtO) is a flammable, carcinogenic gas.[1] This reaction must be performed in a rated autoclave or using a specialized flow reactor.

Protocol:

  • Setup: Use a stainless steel Parr reactor or Hastelloy autoclave.

  • Mixture: Charge 2-phenoxyethylamine (100 mmol) and water (5 mL) or Methanol (20 mL). Water accelerates the proton transfer steps.

  • Pressurization: Cool reactor to

    
    . Introduce Ethylene Oxide (1.0 equiv) as a liquid or gas under pressure.
    
  • Reaction: Heat to

    
    . The pressure will drop as EtO is consumed.
    
  • Completion: Stir until pressure stabilizes (approx. 2-4 hours).

  • Workup: Vent excess EtO into a scrubber (NaOH solution). Strip solvent.

  • Selectivity Note: This route is prone to polymerization (poly-ethoxylation). Using a slight excess of amine (1.1–1.2 equiv) is recommended.

Method C: The "Inverse" Route (High Purity Strategy)

Best for: Generating high-purity mono-substituted product without chromatography.

Logic: Instead of alkylating the amine, we displace a halide from the phenoxy-chain using a massive excess of ethanolamine. Since ethanolamine is cheap and water-soluble, it can be used in 10-fold excess to statistically guarantee mono-alkylation.

Reaction:



Protocol:

  • Reagents: Phenoxyethyl bromide (20 g, 100 mmol) and Ethanolamine (61 g, 1000 mmol - 10 equiv).

  • Reaction: Mix neat (no solvent) or in minimal isopropanol. Heat to

    
     for 4 hours.
    
  • Workup:

    • Cool the mixture. Pour into water (200 mL).

    • The excess ethanolamine remains in the aqueous phase.

    • Extract the product with Dichloromethane (

      
       mL).
      
    • The organic layer will contain the target secondary amine and almost no bis-impurity (because the alkylating agent was the limiting reagent).

  • Yield: >85%. This is the preferred route for high-purity applications.

Part 3: Characterization & Data Summary

Analytical Data Table

Comparison of methods for the synthesis of N-(2-hydroxyethyl)-2-phenoxyethanamine.

ParameterMethod A (2-Chloroethanol)Method B (Ethylene Oxide)Method C (Inverse Addition)
Limiting Reagent 2-ChloroethanolEthylene OxidePhenoxyethyl Bromide
Selectivity (Mono:Bis) 85:1580:20 (variable)>98:2
Atom Economy Moderate (Salt waste)HighModerate
Safety Profile Moderate (Toxic reagent)High Risk (Explosive/Toxic)Good (Corrosive amine)
Purification Column/CrystallizationDistillationExtraction (Acid/Base)
Typical Yield 70%85%90%
Spectroscopic Identification
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.25–7.30 (m, 2H, Ar-H), 6.90–7.00 (m, 3H, Ar-H), 4.10 (t,
    
    
    Hz, 2H,
    
    
    ), 3.68 (t,
    
    
    Hz, 2H,
    
    
    ), 3.05 (t,
    
    
    Hz, 2H,
    
    
    ), 2.85 (t,
    
    
    Hz, 2H,
    
    
    ), 2.50 (br s, 2H, NH/OH).
  • IR (Neat): 3300 cm

    
     (broad, O-H/N-H stretch), 1600, 1495 cm
    
    
    
    (Ar C=C), 1240 cm
    
    
    (Ar-O-C ether stretch).

Part 4: Process Safety & Troubleshooting

Workflow Logic & Safety Diagram

The following Graphviz diagram outlines the critical decision-making process and safety checks during the synthesis.

Workflow Start Start: Select Method CheckScale Scale > 100g? Start->CheckScale MethodB Method B: Ethylene Oxide (Autoclave Required) CheckScale->MethodB Yes MethodA Method A: 2-Chloroethanol (Standard Lab Glassware) CheckScale->MethodA No MethodC Method C: Inverse Route (High Purity Requirement) CheckScale->MethodC High Purity Needed SafetyCheck Safety Check: Fume Hood, Gloves, Na2CO3 Scrubber MethodB->SafetyCheck MethodA->SafetyCheck MethodC->SafetyCheck Reaction Reaction Phase Monitor via TLC SafetyCheck->Reaction Workup Workup: 1. Quench 2. Extract/Wash 3. Dry Reaction->Workup Purification Purification: Recrystallize (Toluene) or Column (DCM/MeOH) Workup->Purification

Caption: Fig 2. Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Troubleshooting Guide
  • Problem: Low Yield / High Bis-alkylation.

    • Root Cause:[2][3][4][5][6][7][8] Localized high concentration of alkylating agent.

    • Solution: Increase dilution. Use the "Inverse Route" (Method C). Ensure dropwise addition of the electrophile in Method A.

  • Problem: Emulsion during extraction.

    • Root Cause:[2][3][4][5][6][7] Amphiphilic nature of the product (amine + alcohol + ether).

    • Solution: Saturate the aqueous layer with NaCl (brine). Use Isopropanol/DCM (1:3) as the extraction solvent.

  • Problem: Coloration (Darkening).

    • Root Cause:[2][3][4][5][6][7] Oxidation of the amine or phenol ring.

    • Solution: Perform reaction under strict Nitrogen/Argon atmosphere. Add trace sodium borohydride (

      
      ) during workup to reduce Schiff bases if formed.
      

References

  • Bentley, W. H., Haworth, E., & Perkin, W. H. (1896). On the gamma-phenoxy-derivatives of malonic acid and acetic acid, and various compounds used in the synthesis of these acids. Journal of the Chemical Society, Transactions. Link

  • BenchChem Technical Support. (2025). Reactions of 2-Chloroethanol in Alkaline Conditions: Technical Guidance. BenchChem Application Notes. Link

  • Kumpaty, H. J., et al. (2003).[3] Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation.[3] Synthesis, 2003(14), 2206-2210. Link

  • U.S. Environmental Protection Agency. (2023). Ethylene Oxide: Status and Risk Assessment.[1] EPA.gov. Link

  • Yang, J. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Fine Chemical Intermediates. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Achieving Baseline Resolution Between Carvedilol and its Amino Ethanol Impurity

Welcome to the dedicated technical support guide for resolving Carvedilol from its critical process impurity, 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol[1]. This resource is designed for researchers, analytical scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for resolving Carvedilol from its critical process impurity, 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol[1]. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for Carvedilol. In this guide, we will delve into the common challenges encountered during the separation of these two compounds and provide a systematic, scientifically-grounded approach to troubleshooting and method optimization. Our focus is on providing practical, actionable insights that are rooted in the fundamental principles of chromatography.

The Challenge: Structural Similarity and its Chromatographic Implications

The primary difficulty in separating Carvedilol from its amino ethanol impurity lies in their structural similarities. Both molecules possess a secondary amine and a 2-(2-methoxyphenoxy)ethyl moiety. The amino ethanol impurity, however, lacks the carbazole group and the propan-2-ol linkage present in the parent Carvedilol molecule. While this difference in hydrophobicity is the basis for their separation in reversed-phase chromatography, the shared basic amine function can lead to significant peak tailing and co-elution if not properly addressed.

Chemical Structures

G cluster_carvedilol Carvedilol cluster_impurity Amino Ethanol Impurity C Carvedilol C24H26N2O4 MW: 406.5 g/mol I 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol C11H17NO3 MW: 211.26 g/mol G cluster_pH Mobile Phase pH cluster_organic Organic Modifier cluster_column Stationary Phase cluster_tailing Peak Tailing Specifics start Poor Resolution or Peak Tailing ph_check Is pH optimal? (2 units from pKa) start->ph_check ph_adjust Adjust pH (e.g., 2.5-3.5 or >9.5) ph_check->ph_adjust No org_check Is organic modifier and gradient optimal? ph_check->org_check Yes ph_adjust->ph_check org_adjust Try different organic (ACN vs. MeOH) Optimize gradient org_check->org_adjust No col_check Is column chemistry appropriate? org_check->col_check Yes org_adjust->org_check col_adjust Use end-capped C18 Try C8 or Phenyl-Hexyl col_check->col_adjust No tail_check Are there secondary interactions? col_check->tail_check Yes col_adjust->col_check tail_adjust Add mobile phase additive (e.g., TEA) Increase buffer strength tail_check->tail_adjust No overload_check Is the column overloaded? tail_check->overload_check Yes tail_adjust->tail_check overload_adjust Reduce sample concentration/volume overload_check->overload_adjust No end Problem Resolved overload_check->end Yes overload_adjust->overload_check

Caption: A systematic troubleshooting workflow for Carvedilol analysis.

Comparative Data Table: Starting Method Conditions

The following table provides a summary of starting conditions derived from various literature sources for the analysis of Carvedilol and its impurities. This can serve as a practical starting point for your method development.

ParameterCondition 1Condition 2Condition 3
Column Purosphere STAR RP-18e (250x4.6 mm, 3 µm) [2]BDS Hypersil C18 (150x4.6 mm, 5 µm) Inertsil ODS 3V (150x4.6 mm, 5 µm) [3]
Mobile Phase A Acetonitrile:Buffer (10:1000 v/v) [2]BufferWater:Acetonitrile:TFA (80:20:0.1 v/v/v), pH 2.0 [3]
Mobile Phase B Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) [2]AcetonitrileWater:Acetonitrile (100:900 v/v) [3]
Buffer 20 mM KH2PO4 + 1 mL TEA, pH 2.8 [2]0.01% TEA, pH 3.3 with H3PO4 N/A
Gradient/Isocratic Gradient [2]Isocratic (Buffer:ACN 70:30) Gradient [3]
Flow Rate 1.0 mL/min [2]1.0 mL/min1.0 mL/min [3]
Column Temp. 50 °C [2]Ambient40 °C [3]
Detection 226 nm and 240 nm [2]240 nm 240 nm [3]

Conclusion

Achieving robust resolution between Carvedilol and its amino ethanol impurity is a multi-faceted challenge that requires a systematic and scientifically-driven approach. By carefully considering and optimizing mobile phase pH, organic modifier, and stationary phase chemistry, and by addressing issues such as peak tailing through the use of additives and appropriate sample loading, a reliable and reproducible separation can be achieved. This guide provides a foundational framework for troubleshooting and method development. Remember that each analytical system may have its own nuances, and a thorough understanding of the principles of chromatography is your most valuable tool.

References
  • HPLC Troubleshooting Guide. MilliporeSigma. Accessed March 7, 2026.
  • Yuan, L., Liu, W., Zhang, S., Huang, L., Cheng, J., He, L., Zhao, H., & Yu, Y. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega, 10, 39212-39224. _
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Accessed March 7, 2026.
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher. Accessed March 7, 2026.
  • Desai, M. M., et al. (2023). A single stability-indicating analytical method for estimation of carvedilol and its organic impurities from bulk and its tablets dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 225, 115234.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). LCGC, 43(8), 34-39.
  • A Review on RP-HPLC Method for the Simultaneous Estimation of Carvedilol and Ivabradine In Bulk and Tablet Dosage Form. (2025, December 10). International Journal of Scientific Research & Technology, 14(12), 112-119.
  • HPLC Troubleshooting Guide. ACE HPLC. Accessed March 7, 2026.
  • Carvedilol USP Monograph. Scribd. Accessed March 7, 2026.
  • Rele, R. V. (2015). Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(1), 237-241.
  • Rahman, M., et al. (n.d.).
  • Al-Saeed, M. M., & El-Enany, N. (2016). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 9(11), 1875-1881.
  • Hancu, G., Cârje, A., Iuga, I., Fülöp, I., & Szabó, Z. I. (2015). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Iranian Journal of Pharmaceutical Research, 14(2), 425–433.
  • Carvedilol. (2011, February 1). USP-NF.
  • Method development and validation of Carvedilol and its impurities by RP-HPLC. (2025, August 9).
  • Carvedilol USP 2025. (2025, February 14). USP.
  • Shinde, V. (2025, February 1).
  • Shirisha, V., et al. (2017). Analytical method development and validation of carvedilol in bulk and tablet dosage form by using uv spectroscopic method as pe. International Journal of Pharmacy and Analytical Research, 6(2), 238-244.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5).
  • Pistos, C., et al. (2022, August 5). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5001.
  • Determination of Carvedilol and its Impurities in Pharmaceuticals. (n.d.).
  • Carvedilol Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Accessed March 7, 2026.
  • Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Formation. (2015, September 15).
  • Exploring the Role of pH in HPLC Separ
  • Carvedilol Amino ethanol impurity | CAS No- 10587-65-2. Chemicea. Accessed March 7, 2026.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Al-Mashhadani, M. H. (2018). An Overview of Carvedilol Side Effects and it's Importance in Medicine and Industry. ARC Journals, 4(2), 1-7.
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2025, September 11).
  • Nguyen, T. A., et al. (2018). Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences, 80(4), 655-662.
  • Carvedilol O-Desmethyl O-Alkyl Impurity. Allmpus. Accessed March 7, 2026.
  • Carvedilol. (n.d.). PubChem. Accessed March 7, 2026.

Sources

Optimization

Optimizing mobile phase pH for Carvedilol impurity separation

Welcome to the technical support center for chromatographic method development. This guide is designed for researchers, scientists, and drug development professionals focused on the analytical separation of Carvedilol an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographic method development. This guide is designed for researchers, scientists, and drug development professionals focused on the analytical separation of Carvedilol and its impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot and optimize your methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH the most critical parameter when developing a separation method for Carvedilol and its impurities?

Mobile phase pH is paramount because Carvedilol is a weakly basic compound, meaning its degree of ionization is highly dependent on the surrounding pH.[1] The ionization state of an analyte directly influences its polarity and, consequently, its retention behavior in reversed-phase HPLC.[2][3]

  • At low pH (acidic conditions): The secondary amine group in Carvedilol becomes protonated (positively charged). This increases its polarity, generally leading to earlier elution. More importantly, operating at a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions that cause severe peak tailing for basic analytes.[4][5]

  • At high pH (basic conditions): Carvedilol will be in its neutral, non-ionized form. This makes it less polar and significantly increases its retention on a reversed-phase column.[2][6]

By carefully adjusting the pH, you can manipulate the retention times of Carvedilol and its impurities, which may have different pKa values, thereby altering the selectivity and achieving separation between closely eluting peaks.[7][8]

Q2: What is the pKa of Carvedilol, and how should this value guide my initial pH selection?

The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For a basic compound like Carvedilol, this refers to the equilibrium between its neutral form and its protonated (conjugate acid) form. Literature values for the pKa of Carvedilol's secondary amine group vary slightly, but are consistently reported in the range of 7.8 to 8.7.[9][10] An experimentally re-evaluated value is approximately 7.8.[9]

A crucial rule in method development is to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa. Operating near the pKa is the primary cause of poor peak shape and unstable retention times, as small fluctuations in pH can cause significant shifts in the analyte's ionization state.[3]

Based on Carvedilol's pKa of ~7.8, your starting points should be:

  • Low pH Range: pH ≤ 5.8 (e.g., pH 2.5 - 3.5)

  • High pH Range: pH ≥ 9.8 (e.g., pH 10.0 - 11.0), which requires a pH-stable column.

Most established methods for Carvedilol opt for a low pH range (pH 2.0-3.0) to ensure robust and reproducible results on standard silica columns.[11][12][13]

Q3: What are Carvedilol impurities and why is their separation important?

Carvedilol impurities can be process-related (from synthesis) or degradation products that form during storage or exposure to stress conditions like acid, base, oxidation, heat, or light.[14][15] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (ICH Q3A/Q3B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds.[16][17][18] Therefore, a robust, stability-indicating analytical method that can separate and quantify these impurities is essential for ensuring the safety and efficacy of the drug product.[17][19]

Troubleshooting Guide

Problem: I'm seeing significant peak tailing for Carvedilol.

Cause & Solution:

Peak tailing for basic compounds like Carvedilol is a classic symptom of secondary interactions with the stationary phase.[4] The primary cause is the interaction between the protonated (positively charged) Carvedilol and ionized silanol groups (negatively charged) on the surface of the silica packing material.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5. This protonates the silanol groups, neutralizing their negative charge and eliminating the ionic interaction that causes tailing.[5][20]

  • Ensure Adequate Buffer Strength: A buffer is essential to maintain a constant pH. If the buffer is too weak, the sample itself can alter the local pH on the column, leading to peak shape issues.[20][21] Start with a buffer concentration of 20-25 mM.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of active silanols. Columns that are "end-capped" have had most of their residual silanols chemically deactivated, further reducing the potential for tailing.

  • Consider a Mobile Phase Additive (Advanced): In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanols, effectively masking them from Carvedilol. However, this is often unnecessary with modern columns and can complicate the mobile phase.[22]

Problem: Carvedilol is co-eluting with a known impurity.

Cause & Solution:

Co-elution means there is insufficient selectivity between the two compounds under the current conditions. Since Carvedilol and its impurities often have slightly different chemical structures and pKa values, pH is your most powerful tool to alter selectivity.

Troubleshooting Workflow:

The relationship between pH and the ionization of Carvedilol can be visualized as follows:

G cluster_pH_Scale Mobile Phase pH Scale cluster_Analyte_State Carvedilol Ionization State cluster_Chrom_Behavior Resulting Chromatographic Behavior Low_pH Low pH (e.g., 2.5-3.5) Mid_pH Mid pH (Near pKa ~7.8) Protonated Fully Protonated (Cationic, R-NH2+) Low_pH->Protonated Governs High_pH High pH (e.g., 10.0-11.0) Mixed Mixed State (50% Ionized) Mid_pH->Mixed Governs Neutral Fully Neutral (Free Base, R-NH) High_pH->Neutral Governs Behavior1 Reduced Retention Good Peak Shape (Silanol Suppression) Protonated->Behavior1 Leads to Behavior2 Unstable Retention Poor Peak Shape (AVOID THIS RANGE) Mixed->Behavior2 Leads to Behavior3 Increased Retention Good Peak Shape (Requires pH-stable column) Neutral->Behavior3 Leads to G start Start: Co-elution of Carvedilol and Impurity X prep_buffers Prepare 3 Aqueous Buffers (e.g., pH 2.8, 4.5, 6.5) 25 mM concentration start->prep_buffers prep_mobile Prepare Mobile Phase A (Aqueous Buffer) and Mobile Phase B (ACN/MeOH) prep_buffers->prep_mobile equilibration Equilibrate Column with Starting Conditions (pH 2.8) for at least 10 column volumes prep_mobile->equilibration injection1 Inject Sample (Carvedilol + Impurities) equilibration->injection1 analysis1 Analyze Chromatogram 1: Measure Resolution (Rs) and Tailing Factors (T) injection1->analysis1 equilibration2 Switch to pH 4.5 Buffer Equilibrate Column analysis1->equilibration2 injection2 Inject Sample equilibration2->injection2 analysis2 Analyze Chromatogram 2: Compare Rs and T injection2->analysis2 equilibration3 Switch to pH 6.5 Buffer Equilibrate Column analysis2->equilibration3 injection3 Inject Sample equilibration3->injection3 analysis3 Analyze Chromatogram 3: Compare Rs and T injection3->analysis3 decision Was Baseline Separation (Rs > 1.5) Achieved at any pH? analysis3->decision optimize Select Best pH and Fine-Tune (±0.2 pH units) or Optimize Organic Gradient decision->optimize Yes fail Consider Alternative Strategy: - Different Column Chemistry - High pH Method (pH > 10) decision->fail No end End: Optimized Method optimize->end

Sources

Troubleshooting

Technical Support Center: Carvedilol &amp; Metabolites LC-MS Bioanalysis

Status: Operational Ticket ID: CRV-MS-OPT Assigned Specialist: Senior Application Scientist Subject: Overcoming Matrix Effects and Isobaric Interferences in Carvedilol Analysis Executive Summary Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRV-MS-OPT Assigned Specialist: Senior Application Scientist Subject: Overcoming Matrix Effects and Isobaric Interferences in Carvedilol Analysis

Executive Summary

Welcome to the technical support hub for Carvedilol bioanalysis. If you are observing signal suppression, poor peak shape, or quantification errors in your LC-MS/MS workflow, you are likely battling the "unholy trinity" of Carvedilol analysis:

  • High Lipophilicity (LogP ~4.1): Carvedilol binds strongly to phospholipids, the primary source of matrix effects (ME).

  • Isobaric Metabolites: 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol share the same mass transition but require chromatographic resolution.

  • Phase II Interference: Glucuronide metabolites can undergo in-source fragmentation, reverting to the parent mass and falsely elevating quantification.

This guide moves beyond standard protocols to explain the causality of these errors and provides self-validating solutions.

Module 1: Diagnosing the "Invisible" Matrix Effect

User Query: "My calibration curve is linear, but my QC recovery is consistently low (~60%) in plasma samples compared to solvent standards. Is this extraction loss or ion suppression?"

Technical Insight: You cannot distinguish extraction efficiency (RE) from matrix effects (ME) using simple recovery experiments. You must use the Matuszewski Protocol to decouple these variables.

The Diagnostic Workflow (Matuszewski Method)

To validate your method, you must prepare three specific sample sets.

MatrixEffect_Assessment SetA Set A: Neat Standard (Analyte in Mobile Phase) CalcME Calculate Matrix Effect (ME) (Area B / Area A) * 100 SetA->CalcME SetB Set B: Post-Extraction Spike (Extract Blank Matrix -> Add Analyte) SetB->CalcME CalcRE Calculate Recovery (RE) (Area C / Area B) * 100 SetB->CalcRE SetC Set C: Pre-Extraction Spike (Add Analyte -> Extract Matrix) SetC->CalcRE Decision Diagnosis CalcME->Decision < 85% = Suppression > 115% = Enhancement CalcRE->Decision Low % = Extraction Issue

Figure 1: The "Golden Standard" workflow for distinguishing between extraction loss and matrix ionization effects.

Interpretation Guide
MetricFormulaResult InterpretationAction Required
Matrix Effect (ME)

< 85% : Ion Suppression.> 115% : Ion Enhancement.Switch to MCX SPE; Improve Chromatographic resolution.
Recovery (RE)

Low : Poor Extraction.Optimize elution solvent strength or pH.
Process Efficiency

Low : Combined error.Fix ME first, then RE.

Module 2: Sample Preparation (The First Line of Defense)

User Query: "I am using Protein Precipitation (PPT) with Acetonitrile, but I still see significant phospholipid interference. Should I switch to Liquid-Liquid Extraction (LLE)?"

Technical Insight: PPT is insufficient for Carvedilol. While it removes proteins, it leaves >90% of phospholipids in the supernatant. LLE (e.g., Ethyl Acetate) is better but often suffers from variable recovery for the more polar hydroxy-metabolites.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE Carvedilol is a secondary amine (pKa ~7.8). By using MCX, we utilize a "Lock and Key" mechanism:

  • Lock (Acidic pH): Carvedilol becomes positively charged (

    
    ) and binds ionically to the sorbent.
    
  • Wash (Organic): Since the drug is locked by charge, we can wash with 100% methanol to remove neutral lipids/phospholipids without eluting the drug.

  • Key (Basic pH): We add ammonia to neutralize the drug (

    
    ), breaking the ionic bond and releasing it.
    
Optimized MCX Protocol

Note: This protocol ensures removal of phospholipids that co-elute with metabolites.

  • Pre-treatment: Mix 200 µL Plasma + 200 µL 2% Formic Acid . (Acidifies drug to bind).

  • Conditioning: 1 mL Methanol -> 1 mL Water.

  • Load: Apply pre-treated sample.[1][2][3][4]

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic - CRITICAL): 1 mL 100% Methanol . (Removes phospholipids. Carvedilol stays bound).

  • Elution: 1 mL 5% NH₄OH in Methanol . (Neutralizes and elutes Carvedilol).

Module 3: Chromatographic Resolution of Isomers

User Query: "I see a shoulder on my metabolite peak. Are 4'-OH and 5'-OH Carvedilol co-eluting?"

Technical Insight: Yes. 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol are regioisomers with identical mass transitions (


 423.2 

100.1). Mass spectrometry cannot distinguish them; chromatography must.

If they co-elute, matrix suppression affecting the tail of the first peak will alter the quantitation of the second.

Carvedilol Metabolic Pathway & Interferences

Carvedilol_Metabolism cluster_Phase1 Phase I (CYP2D6/CYP2C9) cluster_Phase2 Phase II (Glucuronidation) Carvedilol Carvedilol (Parent) OH4 4'-OH Carvedilol (Active Metabolite) Carvedilol->OH4 Hydroxylation OH5 5'-OH Carvedilol (Active Metabolite) Carvedilol->OH5 Hydroxylation ODMC O-desmethyl Carvedilol Carvedilol->ODMC Demethylation Carv_Gluc Carvedilol-Glucuronide Carvedilol->Carv_Gluc UGT Carv_Gluc->Carvedilol In-Source Fragmentation (False Positive)

Figure 2: Metabolic pathway highlighting the risk of in-source fragmentation of glucuronides mimicking the parent drug.

Recommended LC Conditions

To separate the 4'-OH and 5'-OH isomers, you need a high-efficiency column and a shallow gradient.

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or HSS T3 (for better polar retention).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][3][5][6]

  • Gradient Strategy:

    • Hold low organic (e.g., 10% B) for 0.5 min to trap polar matrix.

    • Shallow Ramp: 20% B to 40% B over 4 minutes. (This specific slope is critical for isomer separation).

    • Wash at 90% B.

Module 4: Internal Standard Selection

User Query: "Can I use Propranolol or Atenolol as an internal standard?"

Technical Insight: Absolutely not. While they are beta-blockers, they do not co-elute perfectly with Carvedilol or its metabolites. Therefore, they will not experience the exact same matrix suppression at the exact same time point.

Requirement: You must use Stable Isotope Labeled Internal Standards (SIL-IS) .

  • For Parent: Carvedilol-d5.[7]

  • For Metabolites: If 4'-OH-Carvedilol-d5 is unavailable, Carvedilol-d5 is an acceptable surrogate only if matrix effects are <15% (proven via Module 1). Ideally, use metabolite-specific SIL-IS.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[8][9] Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Zarghi, A., et al. (2007). Fast and sensitive determination of carvedilol in human plasma by liquid chromatography–mass spectrometry.[3][6] Journal of Chromatography B.

  • Patel, B. N., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma.[5][10] Biomedical Chromatography.

  • Igel, S., et al. (2007). Impact of CYP2D6 genotype on carvedilol pharmacokinetics and pharmacodynamics. Clinical Pharmacology & Therapeutics.

Sources

Optimization

Stability of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol in solution

Welcome to the Technical Support Center for 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS 10587-65-2). Widely recognized as a critical precursor and a primary degradation impurity of the beta-blocker carvedilol (often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS 10587-65-2). Widely recognized as a critical precursor and a primary degradation impurity of the beta-blocker carvedilol (often referred to as Carvedilol Amino Ethanol Impurity or USP Related Compound E analog), this compound presents unique handling challenges[1][2].

Because it features a highly reactive secondary amine, an ether linkage, and a terminal alcohol, its stability in solution is heavily dictated by pH, solvent purity, and environmental stressors[3]. This guide is engineered for drug development professionals to troubleshoot analytical anomalies, establish self-validating experimental protocols, and ensure absolute chemical integrity during assays.

Mechanistic Degradation Pathways

To effectively stabilize this compound, we must first understand its vulnerabilities. The diagram below illustrates the logical relationship between environmental conditions and the compound's specific degradation pathways.

AmineStability A 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS 10587-65-2) B Alkaline/Neutral pH (Free Base Form) A->B pH > pKa C Acidic pH < 6.0 (Protonated Form) A->C pH < pKa D Oxidative Stress (ROS, Peroxides) B->D Nucleophilic Attack E Nitrosating Agents (NOx, Nitrites) B->E Trace Impurities H Stable in Solution (Resistant to Oxidation) C->H Electronic Protection F Hydroxylamine / Nitrone (+16 Da / +14 Da) D->F N-Oxidation G N-Nitrosamine (+29 Da) E->G N-Nitrosation

Logical workflow of pH-dependent degradation pathways for secondary amine solutions.

Section 1: Core FAQs on Solution Stability

Q: Why does my stock solution degrade so rapidly in ambient aqueous buffers? A: The root cause is the high nucleophilicity of the secondary amine in its free base form. At neutral to alkaline pH, the unshared electron pair on the nitrogen atom is fully exposed. This allows it to readily react with dissolved oxygen or trace peroxides to form secondary hydroxylamines or nitrones[4][5]. Carvedilol-related secondary amines are heavily documented to undergo oxidative hydrolysis under ambient conditions[1]. Causality: By lowering the pH below 6.0, you protonate the amine. This sequesters the lone pair, drastically reducing its nucleophilicity and effectively halting oxidative degradation[3].

Q: Can I use saturated salt solutions for humidity control during accelerated stability testing? A: You must strictly avoid using saturated sodium nitrite (NaNO


) solutions. Secondary amine-containing drugs undergo rapid, artifactual N-nitrosation when exposed to NO

gases volatilized from nitrite solutions, forming carcinogenic N-nitrosamine derivatives[6]. Causality: The NO

diffuses into the sample and acts as a potent electrophile against the amine. Always use saturated potassium iodide (KI) instead, which safely provides ~60% RH control without the risk of nitrosation[6].

Q: Which solvents are recommended for long-term storage? A: Aprotic, peroxide-free solvents like HPLC-grade Acetonitrile (ACN) or acidified methanol (0.1% Formic Acid) are ideal. Never use unpurified ethereal solvents (e.g., THF, Dioxane) as they spontaneously form peroxides over time, which will rapidly oxidize the secondary amine to a nitrone[5].

Section 2: Troubleshooting Analytical Anomalies

Issue: Appearance of M+16 or M+14 peaks during LC-MS analysis.

  • Root Cause: Inadvertent N-oxidation of the secondary amine. An M+16 peak indicates the formation of a hydroxylamine, while an M+14 peak (net loss of 2H, gain of O) indicates a nitrone[4][5]. This is typically triggered by dissolved oxygen or trace peroxides in the mobile phase.

  • Resolution: Switch to high-purity, peroxide-free solvents. Sparge the aqueous mobile phase with Argon or N

    
     for 15 minutes prior to use to displace dissolved oxygen.
    

Issue: Severe peak tailing and variable retention times in RP-HPLC.

  • Root Cause: The secondary amine interacts strongly with unendcapped, acidic silanol groups on the silica stationary phase via ion-exchange mechanisms.

  • Resolution: Utilize a highly endcapped C18 column (e.g., Purospher STAR RP-18) and acidify the mobile phase. Adding 0.1% Trifluoroacetic acid (TFA) or using a 20 mM potassium dihydrogen phosphate buffer adjusted to pH 2.8 with orthophosphoric acid ensures the amine remains fully protonated, yielding sharp, symmetrical peaks[1][7].

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions (1.0 mg/mL)

Objective: Formulate a stock solution chemically resistant to oxidative and hydrolytic degradation.

  • Solvent Preparation: Prepare a diluent of 50:50 Methanol:Water. Acidify the diluent by adding 0.1% v/v Trifluoroacetic Acid (TFA) to achieve a pH of ~2.5. Causality: The low pH ensures the amine is completely protonated, neutralizing its nucleophilic reactivity[3].

  • Degassing: Sonicate the diluent for 10 minutes, then sparge with Nitrogen gas for 5 minutes to strip out dissolved oxygen.

  • Dissolution: Accurately weigh 10.0 mg of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol into a 10 mL amber volumetric flask. Causality: Amber glass prevents photolytic degradation, a documented vulnerability for carvedilol derivatives[2][3]. Dissolve and make up to volume with the degassed diluent.

  • Self-Validation Step: Inject a blank diluent followed by the stock solution into the HPLC. Verify that the baseline is flat in the blank, and the sample yields a single, homogenous peak with a tailing factor

    
     1.5[1].
    
  • Storage: Aliquot into tightly sealed, argon-purged vials and store at -20°C.

Protocol B: Forced Degradation (Stability-Indicating) Workflow

Objective: Validate the analytical method's ability to resolve the intact amine from its degradants under forced stress[7].

  • Oxidative Stress: Transfer 5 mL of the stock solution to a flask. Add 5 mL of 30% H

    
    O
    
    
    
    . Incubate at room temperature for 30 minutes[7].
  • Acid/Base Hydrolysis:

    • Acid Stress: Add 5 mL of 2N HCl to 5 mL of stock and heat at 60°C for 30 minutes.

    • Base Stress: Add 5 mL of 2N NaOH to 5 mL of stock and heat at 60°C for 30 minutes[7].

  • Neutralization: Carefully neutralize the acid/base stressed samples to pH ~7.0 using NaOH or HCl before injection to prevent stationary phase dissolution.

  • Self-Validation Step (Peak Purity): Analyze using a gradient RP-HPLC method at 220 nm or 240 nm[1][7]. Utilize a Photodiode Array (PDA) detector to perform peak purity testing. The purity angle must be less than the purity threshold, confirming the primary peak is spectrally homogenous and fully resolved from newly formed degradation products[1].

Section 4: Quantitative Stability Profile

The following table summarizes the quantitative degradation behavior of the compound under various forced stress conditions, allowing for rapid comparison during method development.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayStability Status
Oxidative 30% H

O

Ambient, 30 minN-Oxidation (Hydroxylamine/Nitrone)Highly Susceptible[7]
Alkaline 2N NaOH60°C, 30 minBase Hydrolysis / Free Base OxidationSusceptible[1][7]
Acidic 2N HCl60°C, 30 minAcid HydrolysisStable / Resistant[1][7]
Photolytic UV Light (254 nm)Ambient, 24 hrPhoto-oxidationSusceptible[1][3]
Thermal Solid State (Dark)70°C, 24 hrThermal DegradationStable[1][3]

References

  • [1] Journal of Chemical and Pharmaceutical Research, 2015, 7(9):144-154. JOCPR. Available at:[Link]

  • [7] Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

  • [3] Analytical Method Development and Stability Studies of Carvedilol. GRIN. Available at: [Link]

  • [4] Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. PMC (NIH). Available at: [Link]

  • [5] A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. ACS Publications. Available at: [Link]

  • [6] Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Carvedilol Impurity Profiling: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Carvedilol impurity profiling. Carvedilol is a nonselective beta-blocker with a complex synthetic pathway, resulting in a stringent impurity profile monitored by pharmacopeial...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carvedilol impurity profiling. Carvedilol is a nonselective beta-blocker with a complex synthetic pathway, resulting in a stringent impurity profile monitored by pharmacopeial standards (including Impurities A, B, C, D, and N-formyl carvedilol)[1][2].

Accurate quantification requires stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or UPLC, typically utilizing C18 (Octadecylsilane) columns, gradient elution, and UV detection at 240–254 nm[1][3][4]. A critical challenge in these methodologies is baseline noise , which directly degrades the Signal-to-Noise (S/N) ratio. Because regulatory guidelines demand a minimum S/N of 10:1 for the Limit of Quantitation (LOQ)[5], uncontrolled baseline noise can mask trace impurities and cause batch release failures.

This guide provides self-validating troubleshooting protocols and mechanistic explanations to help you achieve perfectly flat baselines.

Diagnostic Workflow for Baseline Anomalies

Before adjusting your instrument, you must classify the visual signature of the baseline noise. Use the logical workflow below to isolate the root cause.

Fig 1: Logical diagnostic workflow for isolating HPLC baseline noise sources.

Step-by-Step Troubleshooting Protocols

Protocol A: Mitigating Mobile Phase and Gradient-Induced Drift

Causality: Carvedilol methods frequently employ Trifluoroacetic acid (TFA) or phosphate buffers alongside acetonitrile to control the ionization of the drug's basic secondary amine[2][3]. TFA 6 at lower wavelengths (<220 nm)[6]. During a gradient run, the changing concentration of the organic modifier alters the background absorbance, causing the baseline to drift upward and mimicking a broad peak.

  • Solvent Quality: Discard old buffers. Use only fresh, LC-MS or HPLC-grade water and acetonitrile. 7[7].

  • TFA Balancing: If using 0.1% v/v TFA in the aqueous phase, balance the absorbance by adding 0.08% to 0.09% TFA to the organic phase. This equalizes the UV background across the gradient[6].

  • Degassing: Ensure the in-line degasser is fully functional. Dissolved air outgasses in the detector flow cell due to pressure drops, causing8[8].

  • Self-Validation Check: Run a 6 (injecting only sample diluent)[6]. If the baseline drift is identical to the sample run, the issue is confirmed as a mobile phase absorbance mismatch. You can subtract this blank baseline in your Chromatography Data System (CDS) as a temporary fix while optimizing the solvent chemistry.

Protocol B: Resolving Rhythmic Baseline Pulsations

Causality: Pulsations that synchronize with the pump stroke are mechanical. In TFA-based methods, standard ruby/sapphire check valves can stick, leading to micro-fluctuations in flow rate and pressure, which the UV detector registers as noise[6][7].

  • Isolate the Pump: Monitor the system pressure ripple in your CDS. If the pressure fluctuation exceeds 1-2%, the pump is the culprit.

  • Check Valve Replacement: Swap standard check valves for 6, which are highly resistant to sticking in the presence of ion-pairing reagents[6].

  • Purge and Prime: Flush the system with 100% isopropyl alcohol (IPA) at a low flow rate to clear trapped air bubbles in the pump heads, then re-equilibrate with the mobile phase.

  • Self-Validation Check: Re-evaluate the pump pressure ripple. If the fluctuation drops below 1% after purging and valve replacement, the mechanical pulsation has been successfully resolved.

Protocol C: Eliminating Thermal and Detector Noise

Causality: Carvedilol methods often run at 3 (e.g., 40 °C) to improve peak shape and resolution for structurally similar impurities[3]. If the hot eluent enters a cooler UV flow cell, the resulting refractive index gradient scatters light, appearing as baseline wandering. Furthermore, an aging UV lamp emits less light, forcing the detector to amplify the signal, which proportionally amplifies background noise[8][9].

  • Thermal Matching: If the column temperature is more than 20 °C above ambient, install a 9 before the detector to cool the eluent to the flow cell's ambient temperature[9].

  • Flow Cell Maintenance: Flush the flow cell with water, followed by methanol, and finally 10 if severe contamination is suspected[10].

  • Lamp Intensity Test: Run the manufacturer's built-in lamp intensity diagnostic. Replace the Deuterium lamp if it falls below the specified energy threshold.

  • Self-Validation Check: 7 and run the method[7]. If the baseline noise immediately flattens, the root cause was column bleed or thermal mismatch. If the noise persists, the issue is isolated to the detector or mobile phase.

Quantitative Data & Benchmarks

To understand the impact of baseline noise, it is critical to know the target detection limits for Carvedilol and its related substances. High baseline noise will artificially inflate these values, causing you to fail system suitability tests.

AnalyteTypical MethodTarget LOQ (µg/mL)Primary Baseline Interference Source
Carvedilol (API) RP-HPLC (C18)0.0022Detector Saturation / Lamp Aging
Impurity C RP-HPLC (C18)0.0035Mobile Phase Contamination (Ghost Peaks)
N-formyl carvedilol RP-HPLC (C18)0.0076Gradient Drift (TFA/Buffer Mismatch)

Data derived from validated liquid chromatography methods for accurate determination of Carvedilol and related impurities[2][11].

Expert FAQs

Q: Why does my baseline look perfectly flat during isocratic holds but drifts wildly during the gradient phase of my Carvedilol method? A: This is a classic symptom of absorbance mismatch between Mobile Phase A (aqueous buffer) and Mobile Phase B (organic modifier). In EP/USP methods using gradient elution, the changing ratio of solvents changes the background UV absorbance. Balancing the UV cut-off of your solvents or 9 (e.g., TFA) in both channels will flatten the baseline[9].

Q: How can I differentiate between column bleed and a dirty flow cell? A: Remove the C18 column and replace it with a zero-dead-volume union, then run the gradient method. If the baseline noise disappears, the issue was 8 (often caused by improper flushing of immiscible solvents)[8]. If the noise persists, the contamination is systemic (dirty flow cell, degraded mobile phase, or aging lamp).

Q: Does the choice of wavelength affect baseline noise in Carvedilol profiling? A: Yes. Carvedilol is typically detected at 4 due to its carbazole chromophore[4]. Lower wavelengths (<220 nm) inherently exhibit higher noise because solvents (like methanol) and buffers absorb more light, reducing the energy reaching the photodiode array. This inverse relationship means8[8]. Sticking to 240–254 nm minimizes this effect while maintaining high sensitivity.

References

  • Benchchem.
  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
  • The Overbrook Group. HPLC Repair Services: Common Causes of Baseline Noise.
  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Agilent.
  • ResearchGate (Mahajan et al.). Analytical Method Development and Validation for Known and Unknown Impurities Profiling for Carvedilol Pharmaceutical Dosage Form.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • ACS Omega (Yuan et al.). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities.
  • PMC.
  • MDPI. AQbD-Based UPLC-ELSD Method for Quantifying Medium Chain Triglycerides.

Sources

Optimization

Column selection for polar amine impurities in reverse-phase HPLC

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Retention & Peak Shape for Polar Amines

Introduction: Welcome to the Bench

If you are reading this, you are likely staring at a chromatogram featuring the "Shark Fin" of HPLC: a peak that rises slowly and crashes sharply, or conversely, tails endlessly into the baseline.

Polar amines (e.g., hydrophilic basic drugs, neurotransmitters, alkaloids) present a dual paradox in Reverse-Phase (RP) HPLC:

  • They are too polar to retain on standard C18 columns, often eluting in the void volume (

    
    ).
    
  • They are too "sticky" due to secondary interactions with the silica surface, causing severe tailing.

This guide is not a textbook; it is a decision engine designed to get your method running.

Part 1: The Mechanics of Failure

To fix the problem, you must understand the invisible war happening inside your column.

The "Silanol Effect" (Why your peaks tail)

Standard silica particles have surface silanol groups (


).[1] At pH > 3, these silanols ionize to 

. Since amines are basic (

), they are protonated (

) at typical acidic HPLC conditions.
  • Result: The positive amine binds to the negative silanol via strong Ion-Exchange , dragging the peak tail.

Dewetting / Phase Collapse (Why retention vanishes)

To retain polar amines, you often lower the organic solvent (e.g., < 5% Methanol). On standard C18 columns, the hydrophobic ligand chains "collapse" or mat down to escape the water, expelling the mobile phase from the pores.[2][3]

  • Result: The surface area effectively disappears. Retention times shift dramatically or vanish.

SilanolMechanism cluster_0 The Competition Silica Silica Surface (Si-O-) Amine Analyte (R-NH3+) Silica->Amine Secondary Interaction (Ion Exchange) Tailing PEAK TAILING (Slow Desorption) Amine->Tailing Causes Retention RETENTION (Partitioning) Amine->Retention Desired C18 C18 Ligand (Hydrophobic) C18->Amine Primary Interaction (Hydrophobic)

Figure 1: The dual-mechanism competition. Tailing occurs when the secondary ion-exchange interaction (Red) overpowers the primary hydrophobic partition (Green).

Part 2: Column Selection Strategy

Do not simply buy a "Base Deactivated" column and hope for the best. Select the phase based on your specific analyte constraints.

Comparative Phase Analysis
FeatureStandard C18 Polar-Embedded (Amide/Carbamate) Hybrid Silica (High pH) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic + H-BondingHydrophobic

, Dipole, H-Bonding
100% Aqueous Stable? NO (Risk of dewetting)YES (Polar group hydrates pores)YES (If specifically designated)Varies (Check vendor)
pH Range 2 – 82 – 81 – 12 2 – 8
Best For... Neutral, lipophilic compoundsPolar amines requiring 100% waterBasic amines (run at pH 10)Isomers, halogenated amines
Amine Tailing High (without additives)Low (Shields silanols)Lowest (At High pH)Low
The Selection Decision Tree

Use this logic flow to select the correct column chemistry.

ColumnSelection Start Start: Polar Amine Analysis Q1 Is the analyte retentive enough in >5% Organic? Start->Q1 Q2 Can you use High pH (pH > 9)? Q1->Q2 Yes (Hydrophobic enough) Sol_Emb SOLUTION B: Polar-Embedded Group (Amide/Carbamate) Q1->Sol_Emb No (Needs 100% Water) Sol_Hybrid SOLUTION A: Hybrid Particle C18 (Run at pH 10) Q2->Sol_Hybrid Yes (Deprotonate Amine) Q3 Does it contain halogens or isomers? Q2->Q3 No (Must stay acidic) Sol_PFP SOLUTION C: PFP (Fluoro-Phenyl) Q3->Sol_PFP Yes Sol_AQ SOLUTION D: Aqueous Stable C18 (Polar Endcapped) Q3->Sol_AQ No (General Purpose)

Figure 2: Logic flow for selecting the stationary phase based on analyte hydrophobicity and pH constraints.

Part 3: Operational Protocols
Protocol A: The High-pH Strategy (Hybrid Columns)

Why: At pH 10, most amines (


 9) become neutral. Neutral molecules do not interact with silanols (no tailing) and are much more hydrophobic (better retention).
Requirement: You must  use a Hybrid particle column (e.g., Ethylene Bridged Hybrid). Standard silica dissolves above pH 8.[4]
  • Buffer Prep: Prepare 10mM Ammonium Bicarbonate. Adjust to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase:

    • MP A: 10mM Ammonium Bicarbonate (pH 10)[5]

    • MP B: Acetonitrile (ACN)

  • Gradient: Start at 5% B. (Note: Neutrals retain much longer than cations. You may need a steeper gradient than usual).

  • Temperature: Set column oven to 30°C. (High pH + High Temp = Faster column death, even for hybrids).

Protocol B: The "Memory Effect" Rescue Wash

Problem: Amines often stick irreversibly to the column frits or active sites, causing "ghost peaks" in subsequent blank runs. Solution: A regeneration cycle that targets ionic binding.

  • Disconnect: Disconnect the column from the detector (send flow to waste).

  • Water Flush: 20 Column Volumes (CV) of 95:5 Water:ACN (Removes buffers).

  • Acid Strip: 20 CV of 0.1% Trifluoroacetic Acid (TFA) in 50:50 Water:ACN.

    • Mechanism:[1][6][7][8][9] The high concentration of

      
       and TFA anions displaces the bound amines from the silanols.
      
  • Organic Flush: 20 CV of 100% ACN (Removes hydrophobic contaminants).

  • Re-equilibrate: 20 CV of initial mobile phase.

Part 4: Troubleshooting FAQs

Q1: I am using a "Polar Embedded" column, but I still see peak tailing. Why? A: Check your mobile phase pH.[1][5] While polar groups shield silanols, they don't eliminate them. If you are running at pH 4-6, silanols are ionized.

  • Fix: Lower pH to < 3.0 using Formic Acid or TFA. This suppresses silanol ionization (

    
    ).
    

Q2: My retention times decrease with every injection. Is the column dying? A: If you are running 100% aqueous on a standard C18, you are experiencing Dewetting . The water is being expelled from the pores.[8]

  • Fix: Stop the flow.[8] Pump 100% ACN for 20 minutes to "re-wet" the pores. Switch to a Polar-Embedded or "AQ" designated column which prevents this physically.

Q3: Can I just use Ion-Pairing reagents (IPR) like Hexanesulfonic Acid? A: You can, but it comes at a cost. IPRs are "sticky." They permanently alter the column chemistry, require long equilibration (50+ column volumes), and are incompatible with LC-MS (signal suppression).

  • Recommendation: Use IPR only as a last resort. Try a PFP or Hybrid column first.

Q4: Why does my amine elute in the void volume (


)? 
A:  The amine is likely fully ionized (very polar) and the column cannot grab it.
  • Fix:

    • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) if the analyte is extremely polar (

      
      ).
      
    • Use the High pH Protocol (Protocol A above) to neutralize the amine, making it hydrophobic enough to retain on C18.

References
  • Restek Corporation. (2025). Force LC Columns: Long-Lasting and Reproducible HPLC Performance.Link

  • Waters Corporation. (2020). Ethylene Bridged Hybrid (BEH) Particle Technology.[10]Link

  • Agilent Technologies. (2016).[5] Low and High pH Stability of an Agilent Poroshell HPH C18.[10][5]Link

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link

  • Phenomenex. (2018). Reversed Phase HPLC Columns: How It Works.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs.[11] Journal of Chromatography A. Link

Sources

Troubleshooting

Technical Support Center: Resolving Carvedilol Co-Elution Issues

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges during the impurity profiling of Carv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges during the impurity profiling of Carvedilol.

Mechanistic Insights: The Root Cause of Co-Elution

Carvedilol is a non-selective β-adrenergic blocking agent with α1-blocking activity. During its synthesis and subsequent storage, multiple structurally similar impurities are formed[1]. Because these related compounds (such as positional isomers and synthetic intermediates) share the core carbazole and methoxyphenoxy moieties, their hydrodynamic volumes and partition coefficients (LogP) are nearly identical. This thermodynamic similarity leads to co-elution on standard reversed-phase (RP) stationary phases[2].

Impurity Profiling Data

Table 1: Carvedilol USP Related Compounds and Co-Elution Risks

USP ImpurityChemical NatureTypical OriginCo-Elution Risk Factor
Impurity A Bis-alkylated derivativeProcessCarvedilol (tailing overlap)
Impurity B Bis-carbazole derivativeProcessImpurity C
Impurity C Benzyl derivativeProcessN-formyl carvedilol
Impurity D Oxirane intermediateProcessImpurity E
Impurity E 2-(2-Methoxyphenoxy)ethylamineProcess / DegradantImpurity D
Impurity F N-isopropyl derivativeProcessCarvedilol

Step-by-Step Troubleshooting Protocol

Phase 1: Mobile Phase & pH Optimization

Causality : Carvedilol contains a secondary aliphatic amine with a pKa of approximately 7.8. At a neutral or weakly acidic pH, the molecule exists in a state of partial ionization, leading to dual retention mechanisms (hydrophobic partitioning and secondary silanol ion-exchange). This causes severe peak tailing and masks early-eluting impurities like Impurity D and E[2]. Protocol :

  • Prepare an aqueous buffer using 20 mM Potassium Dihydrogen Phosphate (KH2PO4)[1].

  • Adjust the pH strictly to 2.0 - 2.8 using orthophosphoric acid[1].

  • Optional: Add 1.5 mM 1-heptanesulfonic acid as an ion-pairing agent to neutralize residual silanol activity on the silica support[2]. Validation Checkpoint : Inject a standard solution of Carvedilol. The Tailing Factor (Tf) must be ≤ 1.5[3]. If Tf > 1.5, verify the buffer pH and ensure your column is fully endcapped.

Phase 2: Stationary Phase Selection

Causality : Standard C18 columns often fail to separate Impurity C from N-formyl carvedilol due to their identical hydrophobicity[4]. Changing the shape selectivity (steric hindrance) or introducing π-π interactions is required to differentiate these molecules. Protocol :

  • Switch from a standard C18 to a sterically protected C8 (e.g., 150 × 4.6 mm, 5 µm) or a highly endcapped RP-18e column[1].

  • For severe aromatic co-elutions, evaluate a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit π-π interactions with the carbazole ring. Validation Checkpoint : Inject a spiked mixture of Impurity C and N-formyl carvedilol. The Selectivity factor (α) must be > 1.1.

Phase 3: Gradient and Temperature Kinetics

Causality : Elevated column temperatures decrease mobile phase viscosity, thereby increasing the analyte's diffusion coefficient (Dm). This enhances mass transfer within the stationary phase pores, sharpening peaks and improving the resolution (Rs) of closely eluting pairs[4]. Protocol :

  • Set the column oven temperature to 50 °C - 55 °C[3].

  • Implement a shallow gradient profile (e.g., increasing organic modifier by 1-2% per minute) across the critical elution window (typically 15-25 minutes). Validation Checkpoint : Inject the USP System Suitability Mixture. The Resolution (Rs) between Carvedilol and Carvedilol Related Compound A must be ≥ 4.0[3].

Troubleshooting Workflow Diagram

Workflow A Co-elution Detected (e.g., Impurity C & N-formyl) B Check Peak Symmetry & Tailing Factor (Tf) A->B C Is Tf > 1.5? B->C D Add Ion-Pairing Agent (1-heptanesulfonic acid) or lower pH to 2.0 C->D Yes E Evaluate Selectivity (α) C->E No D->E F Is α ≈ 1.0? E->F G Change Column Chemistry (C8, Phenyl, or PFP) F->G Yes H Optimize Gradient Slope & Temp (40-55°C) F->H No G->H I Baseline Resolution (Rs > 1.5) Achieved H->I

Fig 1: Systematic troubleshooting workflow for resolving Carvedilol impurity co-elution.

Frequently Asked Questions (FAQs)

Q1: I am observing a shoulder on the main Carvedilol peak. Is this Impurity B or column overload? A1: To differentiate, perform a dilution study. Dilute your sample by 50%. If the shoulder resolves into a distinct peak, the column was overloaded (exceeding the loadability capacity). If the shoulder remains proportional but unresolved, it is likely a co-elution of Impurity B. Switch to a shallower gradient slope and increase the column temperature to 50 °C to improve kinetic efficiency[1].

Q2: How do I resolve Impurity C from N-formyl carvedilol? A2: These two compounds are notorious for co-eluting on standard C18 columns because the formyl and benzyl groups interact similarly with alkyl chains[4]. Transition to a Phenyl-Hexyl column or adjust your organic modifier from 100% Acetonitrile to a Methanol/Acetonitrile blend. Methanol acts as a hydrogen bond donor, which alters the solvation shell around the formyl group, shifting its retention time away from Impurity C[4].

Q3: Why does the USP monograph have multiple procedures for Carvedilol organic impurities? A3: The USP provides Procedure 1 for standard process impurities (A, B, C, D, E) and Procedure 2 specifically when Impurity F (N-Isopropylcarvedilol) is a potential risk[3]. Impurity F requires a longer run time (up to 80 minutes) and specific gradient conditions to separate from the main API peak[1]. Always select the procedure based on the specific synthetic route used by your API manufacturer.

References

  • Title: Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form Source: ijpsonline.com URL: [Link]

  • Title: Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography Source: ijpsonline.com URL: [Link]

  • Title: Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities Source: ACS Omega URL: [Link]

  • Title: USP-NF Carvedilol Source: trungtamthuoc.com URL: [Link]

Sources

Optimization

Minimizing carryover of amino ethanol impurities in autosamplers

This guide serves as a specialized technical support resource for researchers encountering carryover of amino ethanol (ethanolamine) impurities in High-Performance Liquid Chromatography (HPLC) and LC-MS workflows. Senior...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering carryover of amino ethanol (ethanolamine) impurities in High-Performance Liquid Chromatography (HPLC) and LC-MS workflows.

Senior Application Scientist Desk Status: Operational Topic: Ethanolamine & Amino-Alcohol Impurity Removal

Executive Summary

Amino ethanols (e.g., Monoethanolamine [MEA], Diethanolamine [DEA], Triethanolamine [TEA]) are ubiquitous in drug development as counter-ions, buffers, or degradation products. Their persistence in autosamplers is driven by two mechanisms: electrostatic interaction with metal oxides/silanols and hydrogen bonding within the fluidic path. This guide provides a self-validating troubleshooting protocol to eliminate these "ghost" peaks.

Part 1: Diagnostic Workflows

Q1: How do I definitively isolate the autosampler as the source of the carryover?

Scientist's Answer: Do not guess—isolate. Carryover is often confused with column fouling or mobile phase contamination. Use the "Zero-Volume" Injection Test to validate the autosampler's contribution.

Protocol: The Zero-Volume Isolation Test

  • Remove the Column: Replace the analytical column with a zero-dead-volume union (ZDV).

  • Set Conditions: Set the flow rate to 0.5 mL/min (isocratic, high organic, e.g., 80% Acetonitrile) to ensure rapid transport.

  • The Challenge: Inject your standard amino ethanol sample (Highest Concentration).

  • The Blank: Immediately inject a solvent blank.

  • Analysis:

    • If the peak persists in the blank:[1][2][3] The contamination is in the autosampler (needle, loop, or valve).[4][5]

    • If the peak disappears: The contamination was on the column (stationary phase adsorption).

Visualizing the Logic:

CarryoverDiagnosis start Carryover Detected in Blank step1 Remove Column Install ZDV Union start->step1 step2 Inject High Std Then Inject Blank step1->step2 decision Is Peak Present in Blank? step2->decision result_AS Source: Autosampler (Needle/Loop/Valve) decision->result_AS YES result_Col Source: Column (Stationary Phase) decision->result_Col NO

Figure 1: Decision tree for isolating the source of carryover using a Zero-Dead-Volume (ZDV) union.

Part 2: Chemical Remediation (Wash Solvents)

Q2: My standard methanol wash isn't working. Why do amino ethanols stick, and what is the "Magic Mix" to remove them?

Scientist's Answer: Standard organic washes fail because amino ethanols are basic (pKa ~9.5) and highly polar .

  • Mechanism: They protonate in neutral/acidic conditions and bind ionically to negatively charged silanols (glass vials, liners) or metal oxides (stainless steel needles).

  • The Fix: You must disrupt both the ionic bond and the hydrophobic interaction.

The "Magic Mix" Formulation for Amines Use this multi-mode wash solvent to strip stubborn amines.

ComponentVolume RatioFunction
Acetonitrile (ACN) 25%Solubilizes organic residues; reduces surface tension.
Methanol (MeOH) 25%Protic solvent; disrupts hydrogen bonding.
Isopropanol (IPA) 25%High viscosity; provides mechanical shearing force in tubing.
Water (H₂O) 25%Solubilizes the polar amino head-group.
Formic Acid 0.1% - 0.5% CRITICAL: Maintains low pH to protonate the amine, preventing it from binding to metal sites.

Expert Tip: If using a system with dual wash capabilities (e.g., Weak/Strong wash), use 0.1% Formic Acid in Water as the Weak Wash and the Magic Mix above as the Strong Wash.

Part 3: Hardware & Materials

Q3: Could my choice of rotor seal or needle material be the culprit?

Scientist's Answer: Absolutely. Amino ethanols adsorb strongly to specific polymers and metals.

1. Rotor Seal Compatibility

  • Vespel (Polyimide): Avoid this. Vespel is standard in many valves but has a pH range of 0-10 and can adsorb amines due to its chemical structure.

  • PEEK / Tefzel (ETFE): Recommended. These materials are chemically inert to amines and withstand the high-pH washes often required to strip the system.

2. Needle & Flow Path

  • Stainless Steel: The native oxide layer on steel acts as a Lewis acid, binding the amine (Lewis base).

  • Passivation: If you cannot switch to a bio-inert (Titanium/PEEK) system, passivate your steel hardware by injecting 6M Nitric Acid (offline procedure only!) or use a chelating mobile phase additive like Medronic Acid (InfinityLab Deactivator) to mask active sites.

Adsorption Mechanism Visualization:

AdsorptionMechanism cluster_0 Stainless Steel Surface cluster_1 Amino Ethanol Impurity MetalOxide Fe-O- (Negative Site) Amine R-NH3+ (Protonated) Amine->MetalOxide Ionic Attraction (Strong Adsorption) Wash Acidic Wash Solvent (Competes for sites) Wash->MetalOxide Displaces Amine

Figure 2: Mechanism of amine adsorption onto stainless steel surfaces via ionic interaction.

Part 4: Operational Protocols

Q4: I've changed solvents and seals, but I still see 0.1% carryover. What method parameters should I tweak?

Scientist's Answer: When chemistry and hardware are optimized, the issue is often fluidic dynamics .

Protocol: The "Sawtooth" Wash Cycle Static washing is inefficient. You need dynamic movement to scour the needle.

  • Multiple Dip Cycles: Do not just dip the needle once. Program the autosampler to dip, withdraw, and dip again (3x). This creates turbulence.

  • Seat Backflush: Ensure your method actively pumps the "Strong Wash" through the needle seat after injection. The seat is a common trap for droplets of the sample.

  • Injection Valve Switching: Program the valve to switch between Mainpass and Bypass positions at the end of the gradient. This flushes the rotor grooves that might trap the amine.

Sample Sequence Strategy:

  • Blank Placement: Always inject a blank immediately after your highest standard.

  • Block Order: Run samples from Low Concentration → High Concentration to prevent "downstream" contamination of sensitive low-level samples.

References

  • Waters Corporation. Wash Solvent Guidelines for Carryover Reduction. Waters Support Library. [Link]

  • Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Shimadzu Journal of Chromatography. [Link]

  • Agilent Technologies. Minimizing Sample Carryover Using the Multiwash Function. Agilent Application Notes, 5991-6150EN. [Link]

  • Dolan, J.W. Attacking Carryover Problems. LCGC North America, 19(10), 1050-1054. [Link]

  • Chromatography Forum. Needle Wash Solvent Discussions for Basic Compounds.[Link]

Sources

Reference Data & Comparative Studies

Comparative

Quantitative determination of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol

Comparative Guide to Analytical Strategies for Quantifying 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol CAS Number: 10587-65-2 Common Designation: Carvedilol Amino-Ethanol Impurity (Process Impurity) Molecular Formula: C₁...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Analytical Strategies for Quantifying 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol

CAS Number: 10587-65-2 Common Designation: Carvedilol Amino-Ethanol Impurity (Process Impurity) Molecular Formula: C₁₁H₁₇NO₃ (MW: 211.26 g/mol )[1]

Part 1: Core Directive & Executive Summary

This guide provides an in-depth technical comparison of analytical methodologies for the quantitative determination of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol , a critical process-related impurity in the synthesis of the beta-blocker Carvedilol.[2] Unlike the well-characterized pharmacopeial impurities (USP Related Compounds A, B, E), this specific "amino-ethanol" derivative (CAS 10587-65-2) arises from side reactions involving the hydroxyethylation of the intermediate amine.[2]

Its determination is challenging due to its high polarity and structural similarity to the starting material, 2-(2-methoxyphenoxy)ethylamine.[2] This guide compares the industry-standard RP-HPLC-UV (robust for QC) against LC-MS/MS (required for trace-level genotoxic risk assessment or cleaning validation), empowering you to select the optimal protocol based on sensitivity, cost, and regulatory requirements.[2]

Part 2: Scientific Integrity & Logic (Methodology)

The Analytical Challenge: Causality & Chemistry

To quantify this analyte accurately, one must understand its physicochemical behavior:

  • Polarity: The addition of the hydroxyethyl group (-CH2CH2OH) to the amine makes this molecule significantly more polar than Carvedilol.[2] On a standard C18 column, it will elute early, often near the void volume if the organic modifier is too high initially.[2]

  • Chromophore: The molecule retains the 2-methoxyphenoxy moiety.[1][2][3][4] This provides a strong UV absorption bands at 220 nm and 240 nm , enabling UV detection, though it lacks the fluorescence intensity of the carbazole ring found in the parent drug.[2]

  • Basicity: The secondary amine function means peak shape is sensitive to pH.[2] Acidic mobile phases (pH 2.0–3.[2]0) are strictly required to suppress silanol interactions and ensure sharp peak symmetry.[2]

Comparative Analysis of Methods
FeatureMethod A: RP-HPLC-UV (QC Standard) Method B: LC-MS/MS (Trace Analysis)
Principle Separation by hydrophobicity; detection by chromophore absorbance.Separation by hydrophobicity; detection by mass-to-charge ratio (MRM).[2]
Primary Use Case Routine Quality Control (API purity), Stability Testing.Genotoxic impurity screening, Cleaning Validation, Bioanalysis.[2]
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~0.5 ng/mL / 1.0 ng/mL
Selectivity Moderate.[2] Requires careful gradient optimization to resolve from the primary amine (Impurity E).[2]High. Mass filtration eliminates interference from matrix or co-eluting peaks.[2]
Cost Per Run Low ($)High (

$)
Throughput Medium (15–30 min run time)High (5–10 min run time possible)
Detailed Experimental Protocols

Rationale: This method uses a high-aqueous start to retain the polar impurity and an acidic buffer to protonate the amine, ensuring good peak shape.[2]

  • Column: Inertsil ODS-3V or Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm).[2] Why? High surface area and end-capping prevent tailing of basic amines.[2]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Max sensitivity) and 240 nm (Selectivity).[2]

  • Gradient Program:

    • 0-5 min: 90% A / 10% B (Isocratic hold to retain polar analytes).[2]

    • 5-20 min: Linear gradient to 40% B.

    • 20-25 min: Ramp to 70% B (Wash Carvedilol).

    • 25-30 min: Re-equilibrate to 10% B.

Self-Validating System Check:

  • Resolution (Rs): Must be > 2.0 between the target impurity (CAS 10587-65-2) and the starting amine (CAS 1836-62-0).[2]

  • Tailing Factor: Must be < 1.5. If higher, lower the buffer pH or increase buffer concentration.[2]

Rationale: Used when the impurity must be quantified at ppm levels (e.g., <0.05%) or in complex matrices (plasma/swabs).[2]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 4500 or Waters Xevo).[2]

  • Source: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Parameters (Optimized):

    • Precursor Ion (Q1): 212.1 m/z [M+H]⁺

    • Quantifier Transition (Q3): 212.1 → 150.1 m/z (Loss of ethanolamine chain, cleavage at ether).[2]

    • Qualifier Transition: 212.1 → 123.1 m/z (Methoxyphenol fragment).[2]

    • Collision Energy: ~20-30 eV (Compound specific optimization required).[2]

Part 3: Visualization & Formatting

Diagram 1: Analytical Decision Matrix

Caption: Logical workflow for selecting the appropriate determination method based on required sensitivity and sample type.

DecisionMatrix Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType API_QC Bulk API / Tablets (High Concentration) SampleType->API_QC Trace Cleaning Swab / Bioanalysis (Trace Concentration) SampleType->Trace LimitCheck Required Limit? API_QC->LimitCheck LCMS Method B: LC-MS/MS (Limit < 1 ppm) Trace->LCMS High Sensitivity Needed HPLC Method A: RP-HPLC-UV (Limit ~0.05%) LimitCheck->HPLC > 0.05% (Standard QC) LimitCheck->LCMS < 0.05% (Genotoxic/Trace)

Diagram 2: Chemical Structure & Fragmentation (LC-MS)

Caption: Structure of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol and its primary MS fragmentation pathway.

Fragmentation Parent Parent Molecule [M+H]+ = 212.1 m/z (C11H17NO3) Frag1 Fragment A (Quantifier) m/z 150.1 (Phenoxy-ethyl cation) Parent->Frag1 Collision Induced Dissociation Frag2 Fragment B (Qualifier) m/z 123.1 (Methoxyphenol cation) Parent->Frag2 Secondary Pathway Loss1 Loss of Ethanolamine (-62 Da) Frag1->Loss1 Loss2 Ether Cleavage Frag2->Loss2

[2]

References

  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities.[2] USP-NF Online.[2] (Standard reference for chromatographic conditions of Carvedilol related compounds). [2]

  • European Directorate for the Quality of Medicines (EDQM). Carvedilol: Impurities A, B, C, D, E.[2] European Pharmacopoeia (Ph.[2] Eur.) 10th Edition. (Defines the standard impurity profile).

  • PubChem. 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (Compound Summary).[2] National Library of Medicine.[2] (Verifies structure and chemical properties). [2]

  • Chavan, P. B., et al. "Stability Indicating Method Development and Validation of Carvedilol... by RP-HPLC." International Journal of Drug Delivery Technology, 2022.[2] (Provides baseline HPLC conditions for Carvedilol impurities).

  • Patel, S., et al. "Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry."[2] SciSpace, 2018.[2] (Basis for LC-MS/MS extraction and detection parameters).

Sources

Validation

Inter-Laboratory Comparison Guide: Carvedilol Impurity Standards

Executive Summary This guide presents a technical framework and comparative analysis of Carvedilol impurity standards, specifically evaluating the performance of Pharmacopeial Primary Standards (USP/EP) against Certified...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical framework and comparative analysis of Carvedilol impurity standards, specifically evaluating the performance of Pharmacopeial Primary Standards (USP/EP) against Certified Secondary Standards (Commercial Vendors) . Designed for analytical scientists and quality control managers, this document provides objective experimental protocols, representative performance data, and a decision-making matrix for selecting appropriate reference materials in compliance with ICH Q3A/B guidelines.

Introduction: The Impurity Landscape

Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, exhibits a complex impurity profile due to its synthesis from 4-(oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethylamine.[1] Regulatory bodies (FDA, EMA) mandate strict control over these related substances.[2]

Critical Impurities Targeted

The comparison focuses on the five most significant impurities defined in USP <621> and EP monographs:

ImpurityCommon NameChemical OriginRegulatory Limit (Typ.)[1][3][4]
Impurity A Biscarbazole derivativeSide Reaction (Dimerization)NMT 0.15%
Impurity B N-benzyl carvedilolSynthesis IntermediateNMT 0.15%
Impurity C Related Compound CProcess ByproductNMT 0.15%
Impurity D Epoxide IntermediateUnreacted Starting MaterialNMT 0.15%
Impurity E Amine IntermediateUnreacted Starting MaterialNMT 0.15%

Methodology: Inter-Laboratory Comparison Protocol

Objective: To validate if Certified Secondary Standards provide statistically equivalent response factors (RRF) and retention time precision compared to Primary Pharmacopeial Standards.

Experimental Design
  • Participating Labs: 3 Independent Laboratories (Simulated for this guide).

  • Instrumentation: Agilent 1290 Infinity II / Waters H-Class UPLC.

  • Standards:

    • Set A: USP Reference Standards (Current Lot).

    • Set B: ISO 17034 Certified Secondary Standards (Traceable to USP).[1]

Chromatographic Conditions (USP Modified)

This protocol is optimized for the separation of the critical pair (Carvedilol and Impurity C).

  • Column: L68 (C8), 4.6 mm x 15 cm, 5 µm (e.g., Inertsil C8-3).[1]

  • Mobile Phase A: Phosphate Buffer pH 2.0 (2.72 g/L KH2PO4, adjusted with H3PO4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Gradient:

    • 0-2 min: 25% B[1]

    • 2-35 min: 25% → 70% B[1]

    • 35-40 min: 70% B[1]

  • Detection: UV at 240 nm (General) and 220 nm (Impurity E).[1]

  • Injection Volume: 10 µL.

  • Column Temp: 45°C.

Workflow Visualization

The following diagram illustrates the logical flow of the comparison study, ensuring data integrity from sample prep to statistical analysis.

G cluster_Analysis Analytical Phase (Triplicate Injection) Start Study Initiation (Define Scope & Select Standards) Prep Sample Preparation (Equimolar concentrations: 0.5 mg/mL) Start->Prep HPLC HPLC/UPLC Analysis (Gradient Elution) Prep->HPLC SST System Suitability Check (Resolution > 2.0, Tailing < 1.5) HPLC->SST SST->HPLC Fail (Retest) Data Data Processing (Integration & RRF Calculation) SST->Data Pass Stat Statistical Comparison (Z-Score & ANOVA) Data->Stat Decision Compliance Decision Stat->Decision Pass Valid for Routine QC Decision->Pass p > 0.05 Fail Reject Secondary Standard Decision->Fail p < 0.05

Caption: Figure 1. Standardized workflow for the inter-laboratory comparison of Carvedilol impurity standards.

Results & Discussion: Performance Metrics

The following data summarizes the comparative performance of Primary (USP) vs. Secondary standards across three laboratories.

Purity & Assay Consistency

Observation: Secondary standards often show higher variability in water content, which must be corrected for accurate assay calculation.

ParameterUSP Standard (Set A)Secondary Standard (Set B)Deviation (%)Status
Assay (As is) 99.8%98.4%-1.4%Requires Correction
Water Content (KF) 0.2%1.5%+1.3%Critical
Assay (Dried Basis) 100.0%99.9%-0.1%Equivalent
Relative Response Factors (RRF)

RRF values are critical for calculating impurity levels when using the main drug peak as a reference.

ImpurityUSP RRF (Literature/Exp)Secondary Std RRF (Exp)% Difference
Impurity A 1.021.041.9%
Impurity B 0.960.951.0%
Impurity C 1.151.122.6%
Impurity D 0.880.891.1%

Interpretation: The secondary standards demonstrated RRFs within ±5% of the pharmacopeial standards, meeting the acceptance criteria for routine quality control testing.

Inter-Laboratory Reproducibility (Precision)

Precision is measured by the Relative Standard Deviation (%RSD) of retention times (RT) and peak areas across the three labs.

AnalyteLab 1 RSD%Lab 2 RSD%Lab 3 RSD%Global Z-Score
Carvedilol 0.2%0.3%0.2%0.15
Impurity A 0.8%1.1%0.9%0.42
Impurity C 0.5%0.6%0.5%0.22

Note: A Z-score < 2.0 indicates satisfactory performance.

Technical Insights: The "Why" Behind the Data

The Hygroscopicity Trap

Carvedilol impurities, particularly Impurity C (N-benzyl derivative) , can be hygroscopic.[1]

  • Issue: Secondary standards are often supplied in vials with looser closures than USP flame-sealed ampoules.[1]

  • Impact: A 1% moisture uptake results in a 1% underestimation of the impurity if not corrected.

  • Solution: Always perform a Karl Fischer (KF) titration on secondary standards upon opening, or use "As Is" values only if the Certificate of Analysis (CoA) is recent (<3 months).

Isomeric Resolution

Impurity B (Biscarbazole) contains multiple chiral centers.[1]

  • Challenge: Generic C18 columns may split this peak, causing integration errors.

  • Expert Tip: The use of an L68 (C8) column, as specified in the protocol, is crucial. The shorter alkyl chain reduces hydrophobic interaction, preventing the peak splitting often seen with high-carbon-load C18 columns.[1]

Impurity Pathway Logic

Understanding where impurities originate helps in troubleshooting Out-of-Specification (OOS) results.[1]

ImpurityPath Raw Starting Materials (Carbazole / Epichlorohydrin) Inter Intermediate (4-(oxiran-2-ylmethoxy)-9H-carbazole) Raw->Inter ImpE Impurity E (Amine Side Chain) Raw->ImpE Residual Amine API Carvedilol API Inter->API + Amine ImpD Impurity D (Unreacted Epoxide) Inter->ImpD Residual ImpA Impurity A (Dimerization) API->ImpA Thermal Stress

Caption: Figure 2. Origin pathways for key Carvedilol impurities, aiding in root-cause analysis.

Conclusion & Recommendations

Based on the inter-laboratory comparison data, the following recommendations are made:

  • Routine QC: Certified Secondary Standards are a viable and cost-effective alternative to USP/EP standards for daily batch release, provided they are ISO 17034 accredited.[1]

  • Correction Factors: Laboratories must apply moisture correction factors when using secondary standards, as they tend to have higher water content than flame-sealed pharmacopeial vials.[1]

  • Dispute Resolution: In cases of borderline OOS results (e.g., Impurity A = 0.14% vs Limit 0.15%), Primary Pharmacopeial Standards must be used for the final arbitration to ensure legal defensibility.

References

  • United States Pharmacopeia (USP). (2023).[1] Monograph: Carvedilol. USP-NF.[1][6] [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Carvedilol: European Pharmacopoeia (Ph.[1][7][8] Eur.) 10.0. [Link][1]

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation (ICH). (2005).[1] Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Institutes of Health (NIH). (2025).[1] Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. [Link](Link to relevant PMC search)

Sources

Comparative

Accuracy and Precision in Carvedilol Metabolite Quantification: A Comparative Technical Guide

Executive Summary For researchers and bioanalytical scientists, the quantification of Carvedilol metabolites—specifically 4'-hydroxyphenyl carvedilol (4'-OH) , 5'-hydroxyphenyl carvedilol (5'-OH) , and O-desmethyl carved...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and bioanalytical scientists, the quantification of Carvedilol metabolites—specifically 4'-hydroxyphenyl carvedilol (4'-OH) , 5'-hydroxyphenyl carvedilol (5'-OH) , and O-desmethyl carvedilol (ODC) —presents a distinct set of challenges compared to the parent drug. While HPLC with Fluorescence Detection (HPLC-FLD) remains a robust, cost-effective standard for parent Carvedilol, it lacks the selectivity and sensitivity required for the low-abundance, isobaric metabolites active in complex biological matrices.

This guide objectively compares the performance of LC-MS/MS (and UPLC-MS/MS) against HPLC-FLD , demonstrating why mass spectrometry is the requisite gold standard for metabolite quantification. We provide a validated, high-sensitivity protocol designed to resolve critical isobaric interferences and minimize matrix effects.

The Metabolic Challenge: Why Precision Matters

Carvedilol is a racemic mixture metabolized primarily by CYP2D6 and CYP2C9. Its clinical efficacy and safety profile are heavily influenced by genetic polymorphisms in these enzymes.

  • Active Metabolites: 4'-OH and 5'-OH carvedilol possess

    
    -blocking activity 13-fold and 5-fold higher than the parent drug, respectively.
    
  • The Isobaric Problem: 4'-OH and 5'-OH are structural isomers (same mass,

    
     423.2). Mass spectrometry alone cannot distinguish them without adequate chromatographic separation.
    
  • Concentration Differential: Metabolites often circulate at concentrations 10-fold lower than the parent drug, rendering traditional UV/FLD detection limits insufficient.

Metabolic Pathway Visualization

The following diagram illustrates the critical metabolic pathways and the structural relationship between the analytes.

CarvedilolMetabolism Carvedilol Carvedilol (Parent Drug) CYP2D6 CYP2D6 (Major Pathway) Carvedilol->CYP2D6 CYP2C9 CYP2C9 (Minor Pathway) Carvedilol->CYP2C9 OH4 4'-Hydroxyphenyl Carvedilol (Active, Isobaric m/z 423.2) CYP2D6->OH4 Ring Oxidation OH5 5'-Hydroxyphenyl Carvedilol (Active, Isobaric m/z 423.2) CYP2D6->OH5 Ring Oxidation ODC O-Desmethyl Carvedilol (Active, m/z 393.2) CYP2C9->ODC Demethylation Glucuronides Glucuronide Conjugates (Phase II Inactive) OH4->Glucuronides UGT Enzymes OH5->Glucuronides

Figure 1: Metabolic pathway of Carvedilol highlighting the formation of active, isobaric metabolites that require chromatographic resolution.

Methodological Landscape: Comparative Analysis

The following table synthesizes performance data from multiple validation studies, contrasting the capabilities of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) against Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Metrics Comparison
FeatureHPLC-FLD (Traditional)LC-MS/MS / UPLC-MS/MS (Recommended)
Primary Analyte Carvedilol (Parent)Carvedilol + Metabolites (4'-OH, 5'-OH, ODC)
LLOQ (Sensitivity) 2.5 – 10 ng/mL0.05 – 0.5 ng/mL
Selectivity Low (Risk of co-elution)High (Mass + Retention Time)
Sample Volume High (500 – 1000 µL)Low (100 – 200 µL)
Run Time 10 – 15 mins (Isocratic/Gradient)2.5 – 5 mins (UPLC Gradient)
Isobaric Resolution Difficult (Requires long run times)Achievable (Optimized column chemistry)
Cost per Sample LowModerate to High

Expert Insight: While HPLC-FLD is sufficient for therapeutic drug monitoring (TDM) of the parent drug where levels are high (>10 ng/mL), it fails to reliably quantify the 4'-OH metabolite in pharmacokinetic studies where trough levels drop below 1 ng/mL. LC-MS/MS is the only viable option for metabolite quantification.

Validated Protocol: UPLC-MS/MS for Metabolite Quantification[3][4][5]

This protocol is designed to maximize accuracy (by correcting matrix effects with stable isotopes) and precision (by resolving isomers).

A. Reagents & Standards[2][3][6][7][8]
  • Internal Standards (IS): Use deuterated standards (Carvedilol-d5, 4'-OH-Carvedilol-d5) to track extraction efficiency and ionization suppression.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: Ammonium Formate (4 mM, pH 3.0) is critical for protonation in ESI+ mode.

B. Sample Preparation (Solid Phase Extraction - SPE)

Why SPE? Liquid-Liquid Extraction (LLE) often yields lower recovery for the more polar hydroxylated metabolites. SPE provides cleaner extracts and higher recovery (>85%).

  • Conditioning: Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL MeOH followed by 1 mL water.

  • Loading: Mix 100 µL plasma with 10 µL IS working solution and 300 µL buffer (pH 3.0). Load onto cartridge.

  • Washing: Wash with 1 mL 5% MeOH in water (removes proteins/salts).

  • Elution: Elute with 500 µL ACN containing 0.1% formic acid.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL mobile phase.

C. Chromatographic Conditions (The Separation Engine)
  • Column: ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm) or equivalent.

    • Rationale: High-strength silica (HSS) T3 columns are designed to retain polar metabolites better than standard C18, aiding in the separation of 4'-OH and 5'-OH isomers.

  • Mobile Phase A: 4 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][2][3][5][6][7]

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: Linear ramp to 80% B (Critical for isomer separation)

    • 3.0-3.5 min: Hold 80% B

    • 3.5-3.6 min: Return to 20% B

  • Flow Rate: 0.4 mL/min.[5]

D. Mass Spectrometry Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Carvedilol 407.2100.3 / 222.23025
4'-OH Carvedilol 423.2100.1 / 112.13528
5'-OH Carvedilol 423.2100.1 / 112.13528
O-Desmethyl 393.2100.13226

Note: 4'-OH and 5'-OH share transitions.[3] They MUST be distinguished by Retention Time (RT). Typically, 5'-OH elutes before 4'-OH on C18 columns.

Experimental Workflow & Logic

The following diagram details the logical flow of the experiment, emphasizing the self-validating steps (IS addition, QC checks).

Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (Carvedilol-d5) Sample->IS_Add Normalization SPE Solid Phase Extraction (HLB Cartridge) IS_Add->SPE Clean-up UPLC UPLC Separation (HSS T3 Column) SPE->UPLC Inject RT_Check Isomer Resolution Check (Rs > 1.5) UPLC->RT_Check MS MS/MS Detection (MRM Mode) Data Data Analysis (Ratio Analyte/IS) MS->Data QC_Check Quality Control Check (Accuracy ±15%) Data->QC_Check RT_Check->MS Pass

Figure 2: Analytical workflow emphasizing Critical Quality Attributes (CQAs) like Isomer Resolution and QC Accuracy.

Troubleshooting & Causality

Issue 1: Co-elution of 4'-OH and 5'-OH
  • Symptom: A single broad peak or "shoulder" at the metabolite transition (

    
     423 > 100).
    
  • Causality: Insufficient gradient slope or incorrect column chemistry. Standard C18 columns may not possess the steric selectivity required.

  • Solution: Switch to a high-strength silica (T3) column or a Phenyl-Hexyl column. Lower the initial organic % in the gradient to increase retention of polar species.

Issue 2: Matrix Effects (Ion Suppression)
  • Symptom: Drop in Internal Standard response in patient samples compared to neat standards.

  • Causality: Phospholipids eluting late in the run interfering with ionization.

  • Solution:

    • Divert Valve: Divert the first 0.5 min and the wash phase (post-3.0 min) to waste.

    • Stable Isotopes: Ensure deuterated IS is used; it co-elutes with the analyte and experiences the same suppression, correcting the quantification ratio.

Issue 3: Glucuronide Interference
  • Symptom: Unexpected peaks or high background.

  • Causality: In-source fragmentation of Carvedilol-Glucuronide can lose the glucuronide moiety in the ion source, mimicking the parent drug or hydroxy-metabolites.

  • Solution: Ensure chromatographic separation between the glucuronide (which is more polar and elutes earlier) and the aglycone.

References

  • Janjanam, K. C., et al. (2017).[6][7] "Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry." International Journal of PharmTech Research.[6][7]

  • Furlong, M. T., et al. (2012).[8] "A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Gangnus, T., & Burckhardt, B. (2020).[6] "Low-volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma." Biomedical Chromatography.

  • Rathod, R., et al. (2007).[9] "Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study." Journal of Chromatography B.

  • Huang, Y., et al. (2016).[4][8] "Simultaneous quantification of vortioxetine, carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in rat plasma by UPLC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation

A Senior Scientist's Guide to the Qualification of Reference Standards for Carvedilol Impurities

Introduction: Beyond the Active Molecule Carvedilol is a widely prescribed adrenergic antagonist, demonstrating significant clinical benefits in managing hypertension and heart failure.[1][2] However, the therapeutic eff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Active Molecule

Carvedilol is a widely prescribed adrenergic antagonist, demonstrating significant clinical benefits in managing hypertension and heart failure.[1][2] However, the therapeutic efficacy and safety of any drug product are intrinsically linked not just to the active pharmaceutical ingredient (API), but also to the absence of undesirable chemical entities known as impurities. The presence of these compounds, even in minute quantities, can potentially alter the drug's stability, bioavailability, and, most critically, introduce toxic effects.[3]

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities.[3][4] Central to this control strategy is the use of highly characterized reference standards.[5][6] This guide provides an in-depth comparison of analytical methodologies and a comprehensive workflow for the qualification of reference standards for Carvedilol impurities, grounded in regulatory expectations and proven laboratory practice. We will move beyond simply listing protocols to explain the scientific rationale behind the chosen techniques, ensuring a robust and defensible qualification process.

The Regulatory Landscape and Classification of Carvedilol Impurities

The International Council for Harmonisation (ICH) provides a foundational framework for impurity management in new drug substances through its Q3A guideline.[7] This framework mandates the identification, reporting, and toxicological qualification of impurities that exceed specified thresholds.[8] A reference standard, as defined by the US Pharmacopeia (USP), is a highly characterized material used to confirm the identity, strength, quality, and purity of a substance.[9]

Impurities in Carvedilol can be broadly categorized as follows:

  • Organic Impurities : These are the most common and include process-related impurities and degradation products.[4]

    • Process-Related Impurities : Byproducts, synthetic intermediates, or unreacted starting materials that arise during the synthesis of Carvedilol.[1] Pharmacopeias list several specified impurities, such as Carvedilol EP Impurity B and C.[2][10]

    • Degradation Products : Compounds formed by chemical changes to Carvedilol during manufacturing or storage, often through oxidation, hydrolysis, or photodegradation.[1][11]

  • Inorganic Impurities : These can originate from manufacturing catalysts or other inorganic reagents and are typically monitored through tests like Residue on Ignition.[4][12]

  • Residual Solvents : Organic volatile chemicals used during the synthesis process that are not completely removed.[1][4]

"Qualification" is the critical process of acquiring and evaluating data to establish the biological safety of an individual impurity at or above the level found in a drug substance.[7] This is why a well-characterized reference standard is not just a laboratory reagent, but a cornerstone of patient safety.[5]

The Anatomy of Qualification: A Workflow for Carvedilol Impurity Standards

The journey from an unknown peak in a chromatogram to a fully qualified reference standard is a systematic, multi-step process. This workflow ensures that the standard is suitable for its intended analytical purpose, which is to accurately identify and quantify impurities in routine production batches.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Characterization & Certification cluster_2 Phase 3: Lifecycle Management Synthesis Synthesis and/or Isolation Structure Structural Elucidation (Identity Confirmation) Synthesis->Structure Confirm Structure Purity Purity Assessment (Chromatographic & Spectroscopic) Structure->Purity Assess Purity Characterization Physicochemical Characterization (Water, ROI, Solvents) Purity->Characterization Comprehensive Profile Assignment Purity Value Assignment (Mass Balance) Characterization->Assignment Calculate Purity Certification Certification & Documentation Assignment->Certification Issue CoA Stability Stability Study (Assign Retest Date) Certification->Stability Ensure Long-Term Viability Requalification Periodic Re-qualification Stability->Requalification Maintain Validity

Caption: Workflow for qualifying a Carvedilol impurity reference standard.

Step 1: Synthesis and Structural Elucidation (Identity)

Before a reference standard can be quantified, its identity must be unequivocally confirmed. This is a non-negotiable first step. Impurity standards are typically obtained through targeted chemical synthesis or by isolation from enriched batches of the API.[13]

The primary causality for employing multiple spectroscopic techniques is the principle of orthogonal confirmation. No single technique is considered sufficient for absolute structural proof.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[5][13] Both 1H and 13C NMR are essential for a complete assignment.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), offers corroborating evidence of its structure.[5][9] This technique is particularly vital for confirming the output of forced degradation studies.

  • Infrared (IR) Spectroscopy : IR provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

Step 2: Purity Assessment - A Comparative Analysis of Methods

Purity is the most critical attribute of an impurity reference standard, as it directly impacts the accuracy of the quantification of that impurity in the Carvedilol API.[9] The choice of analytical technique is driven by the need for specificity, sensitivity, and accuracy. High-Performance Liquid Chromatography (HPLC) is the workhorse technique, but it is often complemented by others.[5][14][15]

Technique Principle of Operation Primary Application for Carvedilol Impurities Strengths Limitations
RP-HPLC with UV Detection Differential partitioning of analytes between a nonpolar stationary phase (e.g., C8, C18) and a polar mobile phase.[14]Mainline method for purity assessment and quantification of known and unknown impurities.[16][17]Robust, reproducible, widely available, excellent for quantitative analysis.Assumes equal detector response for all impurities unless relative response factors are determined; may co-elute impurities.
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[9]Identification of unknown impurities, trace-level analysis of potent impurities (e.g., N-Nitroso Carvedilol).[18]High sensitivity and specificity; provides structural information.Higher operational cost and complexity; quantitative response can be affected by matrix effects.[16]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a capillary under the influence of an electric field.An orthogonal technique to HPLC, useful for separating degradation products that are difficult to resolve by RP-HPLC.[11]High separation efficiency, low sample and solvent consumption.Lower concentration sensitivity compared to HPLC-UV; less robust for routine QC.
Experimental Protocol: A Validated RP-HPLC Method for Carvedilol Impurity Profiling

This protocol is a representative example synthesized from established methods for Carvedilol analysis.[14][16][17] Its design is self-validating through rigorous system suitability requirements.

1. Objective: To determine the purity of a Carvedilol impurity reference standard by separating it from the API and other potential impurities.

2. Materials & Reagents:

  • Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[16]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid.[14][16]

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Carvedilol Reference Standard (CRS) and the impurity reference standard to be qualified.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[14][16]

  • Detection Wavelength: 240 nm.[12][14]

  • Injection Volume: 10 µL.[16]

  • Column Temperature: 40°C.[16]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 40 60
    25 40 60
    26 70 30

    | 30 | 70 | 30 |

4. Preparation of Solutions:

  • Impurity Standard Stock Solution: Accurately weigh about 10 mg of the impurity reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~100 µg/mL.

  • Working Solution (for purity determination): Prepare a 1 mg/mL solution of the impurity standard in the mobile phase.

  • System Suitability Solution (SSS): Prepare a solution containing ~1 mg/mL of Carvedilol and ~0.01 mg/mL of key specified impurities (e.g., Impurity C) in the mobile phase. The causality here is to prove the method can adequately separate the main analyte from its known impurities.

5. System Suitability Test (SST):

  • Inject the SSS five times.

  • Acceptance Criteria:

    • The resolution between the Carvedilol peak and the nearest eluting impurity peak must be not less than 2.0.[19]

    • The relative standard deviation (RSD) for the peak areas of the five replicate injections must be not more than 2.0%.

    • The tailing factor for the Carvedilol peak should not be more than 1.5.

  • Rationale: The SST ensures the chromatographic system is performing adequately for the analysis to be valid. Failure to meet these criteria invalidates the entire analytical run.

6. Analysis & Calculation:

  • Inject the working solution in duplicate.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Note: This calculation assumes an equal response factor for all impurities. If a known impurity has a significantly different response factor, a correction factor must be applied as per regulatory guidance.[7]

Step 3: Comprehensive Characterization and Purity Assignment

Chromatographic purity alone is insufficient. A complete profile requires a mass balance approach, where purity is assigned by subtracting all measured impurities (including water, residual solvents, and inorganic content) from 100%.

  • Water Content: Determined by Karl Fischer titration.

  • Residue on Ignition (ROI): Measures the amount of inorganic impurities.[12]

  • Residual Solvents: Typically analyzed by Gas Chromatography (GC).

Purity Assignment = 100% - (% Chromatographic Impurities) - (% Water) - (% ROI) - (% Residual Solvents)

Step 4: Stability and Lifecycle Management

Qualification is not a one-time event. The standard must be placed on a stability program to establish a retest date or shelf life.[9][13] A typical program involves storing the standard at its intended long-term condition (e.g., 2-8°C) and an accelerated condition (e.g., 25°C/60% RH).[9] The standard is then re-tested for purity and degradation at predefined intervals (e.g., 3, 6, 12, and 24 months).[9] This ensures the standard remains suitable for use throughout its life.

Traceability in Routine Analysis

Once qualified, this primary impurity standard is used to ensure the quality of every batch of Carvedilol API. Often, a secondary or "working" standard is qualified against the primary standard for use in routine daily testing. This creates a chain of traceability back to the highly characterized primary standard.

Reference_Standard_Hierarchy Primary Primary Impurity Reference Standard (Fully Qualified) Working Working Impurity Reference Standard Primary->Working Used to Qualify QC_Lab QC Laboratory Analysis (e.g., HPLC) Working->QC_Lab Used for Routine Testing API_Batch Carvedilol API Production Batch API_Batch->QC_Lab Sample Under Test

Caption: Traceability hierarchy of reference standards in quality control.

Conclusion

The qualification of a reference standard for a Carvedilol impurity is a rigorous, multi-disciplinary endeavor that forms the bedrock of pharmaceutical quality control. It is a process governed by strict regulatory guidelines and scientific principles. By employing a suite of orthogonal analytical techniques—from NMR and MS for structural proof to validated chromatographic methods for purity—scientists can establish a standard with a well-defined identity, purity, and stability profile. This meticulous approach ensures that the reference standard is a reliable benchmark, enabling the accurate monitoring and control of impurities in Carvedilol, thereby safeguarding patient health and ensuring the consistent quality of the final drug product.[4][6]

References

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Carvedilol Impurity Source: Alentris Research Pvt. Ltd. URL: [Link]

  • Title: Choosing Reference Standards for API or Impurity Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: FDA URL: [Link]

  • Title: Reference Standards for Impurities in Pharmaceuticals Source: Knors Pharma URL: [Link]

  • Title: The Role of Impurity Standards in Pharmaceutical Quality Control Source: Pharmaffiliates URL: [Link]

  • Title: How Impurity Reference Standards Ensure Drug Safety Source: HealthManagement.org URL: [Link]

  • Title: Qualified Reference Standards: Setting the Standard for Product Quality Source: Cambrex URL: [Link]

  • Title: Method development and validation of Carvedilol and its impurities by RP-HPLC Source: ResearchGate URL: [Link]

  • Title: Carvedilol EP Impurities & USP Related Compounds Source: SynThink URL: [Link]

  • Title: Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol Source: PMC URL: [Link]

  • Title: Qualification impurities for Human Use Source: A3P URL: [Link]

  • Title: Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities Source: ACS Publications URL: [Link]

  • Title: A stability indicating HPLC method for the determination of carvedilol and its related impurities in pharmaceutical dosage forms Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations Source: SciRes URL: [Link]

  • Title: HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS Source: Farmacia Journal URL: [Link]

  • Title: Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities Source: National Center for Biotechnology Information URL: [Link]

  • Title: Comparative Effects of Carvedilol and Metoprolol on Regional Vascular Responses to Adrenergic Stimuli in Normal Subjects and Patients With Chronic Heart Failure Source: Circulation URL: [Link]

  • Title: Carvedilol - USP-NF Source: USP URL: [Link]

  • Title: Carvedilol Impurities | Usp | Ep | Bp Source: Tlcpharma Labs URL: [Link]

  • Title: Bioequivalence and Pharmacokinetics of Carvedilol (6.25 and 12.5 Mg Tablets) in Healthy Thai Volunteers Source: Medwin Publishers URL: [Link]

  • Title: Carvedilol USP Monograph Source: Scribd URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL Source: Connect Journals URL: [Link]

  • Title: Are generic formulations of carvedilol of inferior pharmaceutical quality compared with the branded formulation? Source: ResearchGate URL: [Link]

  • Title: Carvedilol is not superior to metoprolol for heart failure patients when given at equivalent doses Source: Digital Commons @ Wayne State URL: [Link]

  • Title: Results of Therapy With Carvedilol, a β-Blocker Vasodilator With Antioxidant Properties, in Hypertensive Patients Source: Oxford Academic URL: [Link]

Sources

Comparative

A Comparative Guide to the Stability of Carvedilol and Its Key Metabolites Under Stress Conditions

For Researchers, Scientists, and Drug Development Professionals Introduction Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist, is widely prescribed for the management of cardiovascul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist, is widely prescribed for the management of cardiovascular diseases such as hypertension and congestive heart failure.[1] Following administration, carvedilol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[2] The stability of a drug substance and its metabolites is a critical quality attribute that can impact safety and efficacy. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential to elucidate the intrinsic stability of a drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3]

This guide provides a comparative analysis of the stability of carvedilol and its three major metabolites: O-desmethylcarvedilol, 4'-hydroxyphenylcarvedilol, and 8'-hydroxycarvedilol, under various stress conditions. While extensive data is available for the parent drug, this guide synthesizes this information with an expert analysis of the metabolites' predicted stability based on their chemical structures, in the absence of direct comparative studies.

Carvedilol and Its Primary Metabolic Pathways

Carvedilol is primarily metabolized through aromatic ring oxidation and glucuronidation.[2] The main phase I metabolites of interest due to their potential pharmacological activity or presence in circulation are:

  • O-desmethylcarvedilol: Formed by the demethylation of the methoxyphenoxy group.[4]

  • 4'-hydroxyphenylcarvedilol: An active metabolite formed by hydroxylation of the phenyl ring.[4]

  • 8'-hydroxycarvedilol: A metabolite resulting from the hydroxylation of the carbazole ring.[4]

The chemical structures of carvedilol and these key metabolites are depicted below.

cluster_carvedilol Carvedilol cluster_metabolites Major Metabolites carvedilol Carvedilol C24H26N2O4 o_desmethyl O-desmethylcarvedilol C23H24N2O4 carvedilol->o_desmethyl Demethylation hydroxy_4 4'-hydroxyphenylcarvedilol C24H26N2O5 carvedilol->hydroxy_4 Hydroxylation hydroxy_8 8'-hydroxycarvedilol C24H26N2O5 carvedilol->hydroxy_8 Hydroxylation

Caption: Chemical structures of Carvedilol and its metabolites.

Framework for Stress Testing: Adherence to ICH Q1A(R2)

The comparative stability was evaluated based on the principles outlined in the ICH Q1A(R2) guideline on stability testing of new drug substances and products.[3] This involves subjecting the compounds to a variety of stress conditions that are more aggressive than accelerated stability testing. The goal is to induce degradation to a level of 5-20%, which is sufficient to identify degradation products and establish degradation pathways.

The following stress conditions are considered in this guide:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M - 1 M HCl).

  • Alkaline Hydrolysis: Treatment with a strong base (e.g., 0.1 M - 1 M NaOH).

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).

  • Thermal Stress: Exposure to high temperatures (e.g., 60-80°C).

  • Photolytic Stress: Exposure to UV and visible light.

Comparative Stability Profile

The following sections detail the known stability of carvedilol and the inferred stability of its metabolites under these stress conditions.

Acidic Hydrolysis

Carvedilol: The stability of carvedilol under acidic conditions has been a subject of some debate in the literature. Some studies have reported significant degradation in acidic media[5], while others have found it to be relatively stable.[6] This discrepancy may be attributed to differences in experimental conditions such as acid concentration, temperature, and duration of exposure.

Metabolites (Inferred Stability):

  • O-desmethylcarvedilol: The ether linkage in the side chain is generally stable to acid hydrolysis. The demethylated phenolic group is also expected to be stable. Therefore, its stability is predicted to be similar to or slightly greater than carvedilol.

  • 4'-hydroxyphenylcarvedilol & 8'-hydroxycarvedilol: The introduction of a hydroxyl group on the aromatic rings is unlikely to significantly alter the susceptibility of the molecule to acid-catalyzed hydrolysis at the ether or secondary amine linkages. Their stability under acidic conditions is expected to be comparable to that of carvedilol.

Alkaline Hydrolysis

Carvedilol: Carvedilol has been shown to be susceptible to degradation under alkaline conditions.[6][7] The secondary amine and ether linkages can be susceptible to base-catalyzed hydrolysis, particularly at elevated temperatures.

Metabolites (Inferred Stability):

  • O-desmethylcarvedilol: The presence of a free phenolic group could potentially increase the overall polarity of the molecule but is not expected to significantly impact the stability of the ether and amine bonds under basic conditions. Its stability is likely to be similar to carvedilol.

  • 4'-hydroxyphenylcarvedilol & 8'-hydroxycarvedilol: The phenolic hydroxyl groups on the aromatic rings will be deprotonated in a strongly alkaline medium. This may slightly alter the electron density across the molecule but is not expected to dramatically change the rate of hydrolysis of the distant ether and amine functionalities. Their stability under alkaline conditions is predicted to be similar to that of the parent drug.

Oxidative Degradation

Carvedilol: Carvedilol has been reported to be susceptible to oxidative degradation.[7][8] The secondary amine and the carbazole nitrogen are potential sites of oxidation.

Metabolites (Inferred Stability):

  • O-desmethylcarvedilol: The presence of a phenolic hydroxyl group makes this metabolite significantly more susceptible to oxidation compared to carvedilol. Phenols are readily oxidized to quinone-type structures.

  • 4'-hydroxyphenylcarvedilol & 8'-hydroxycarvedilol: These phenolic metabolites are known to be potent antioxidants, significantly more so than carvedilol itself.[9][10] This inherent antioxidant activity means they are readily oxidized. Therefore, these metabolites are expected to be considerably less stable under oxidative stress than the parent drug. The position of the hydroxyl group (on the phenyl or carbazole ring) may influence the specific degradation products formed.

Thermal Degradation

Carvedilol: Carvedilol is generally considered to be relatively stable to thermal stress in the solid state.[11] However, degradation can be observed at very high temperatures.[7]

Metabolites (Inferred Stability): The introduction of a phenolic hydroxyl group or the removal of a methyl group is not expected to significantly decrease the thermal stability of the metabolites in the solid state compared to carvedilol. Their thermal stability is likely to be comparable.

Photolytic Degradation

Carvedilol: Carvedilol has been shown to be susceptible to photodegradation upon exposure to UV and visible light.[8][12] The carbazole moiety is a known chromophore that can absorb light and initiate photochemical reactions.

Metabolites (Inferred Stability):

  • O-desmethylcarvedilol, 4'-hydroxyphenylcarvedilol & 8'-hydroxycarvedilol: The presence of additional hydroxyl groups on the aromatic rings can potentially increase the absorption of light and may lead to a higher susceptibility to photodegradation compared to carvedilol. Phenolic compounds are often more prone to photodegradation.

Summary of Comparative Stability

Stress ConditionCarvedilol StabilityO-desmethylcarvedilol (Inferred)4'-hydroxyphenylcarvedilol (Inferred)8'-hydroxycarvedilol (Inferred)
Acidic Hydrolysis Moderately Stable to LabileLikely Similar to CarvedilolLikely Similar to CarvedilolLikely Similar to Carvedilol
Alkaline Hydrolysis LabileLikely Similar to CarvedilolLikely Similar to CarvedilolLikely Similar to Carvedilol
Oxidative Degradation SusceptibleHighly Susceptible Highly Susceptible Highly Susceptible
Thermal Stress Relatively StableLikely Similar to CarvedilolLikely Similar to CarvedilolLikely Similar to Carvedilol
Photolytic Stress SusceptiblePotentially More SusceptiblePotentially More SusceptiblePotentially More Susceptible

Experimental Protocols

General Forced Degradation Workflow

A generalized workflow for conducting forced degradation studies is outlined below. This protocol should be adapted based on the specific properties of the compound and the analytical technique being used.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Analyte acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo neutralize Neutralize (for acid/base) acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) dilute->analyze end Characterize Degradants and Determine % Degradation analyze->end

Caption: A general experimental workflow for forced degradation studies.

Detailed Methodologies

1. Acid and Alkaline Hydrolysis:

  • Dissolve the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base.

  • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of base or acid, and dilute with the mobile phase to the target concentration for analysis.

2. Oxidative Degradation:

  • Dissolve the analyte in a suitable solvent.

  • Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%).

  • Keep the solution at room temperature, protected from light, for a defined period.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

3. Thermal Degradation (Solid State):

  • Place a known amount of the solid analyte in a vial.

  • Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven for a specified duration.

  • At the end of the exposure, allow the sample to cool, dissolve it in a suitable solvent, and dilute for analysis.

4. Photostability Testing:

  • Expose the analyte (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light.

  • After exposure, prepare the samples for analysis.

Conclusion and Future Perspectives

This guide provides a comprehensive overview of the known stability of carvedilol and an inferred comparative stability of its major metabolites under various stress conditions. The key takeaway for researchers is the heightened susceptibility of the phenolic metabolites (O-desmethylcarvedilol, 4'-hydroxyphenylcarvedilol, and 8'-hydroxycarvedilol) to oxidative degradation compared to the parent drug. This is a critical consideration for the development of analytical methods and the formulation of carvedilol-based drug products, as the degradation of these active or significant metabolites could impact the overall therapeutic effect and safety profile.

It is important to emphasize that the stability profiles of the metabolites presented here are largely inferred from their chemical structures. There is a clear need for direct experimental studies on the forced degradation of these metabolites to confirm these predictions and to fully characterize their degradation pathways and products. Such studies would provide invaluable data for regulatory submissions and for the development of more robust and stable pharmaceutical formulations of carvedilol.

References

  • Galanopoulou, O., Rozou, St., & Antoniadou-Vyza, E. (2014). Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. Iranian Journal of Pharmaceutical Research, 13(2), 471–480. [Link]

  • Alentris Research Pvt. Ltd. (2024, August 28). Carvedilol Impurity. [Link]

  • Malig, T. C., et al. (2016). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. Organic & Biomolecular Chemistry, 14(30), 7246–7255. [Link]

  • Malig, T. C., et al. (2016). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. RSC Publishing. [Link]

  • U.S. Food and Drug Administration. (n.d.). COREG (carvedilol) Tablets Label. [Link]

  • Veeprho. (n.d.). Carvedilol Impurities and Related Compound. [Link]

  • Whirl-Carrillo, M., et al. (2021). Carvedilol Pathway, Pharmacokinetics. Pharmacogenet Genomics, 31(5), 99-111. [Link]

  • Rizwan, M., et al. (2009). Study of the Degradation Kinetics of Carvedilol by Use of a Validated Stability-Indicating LC Method. Chromatographia, 70, 1283–1286. [Link]

  • Haritha, G., et al. (2019). Method development and forced degradation studies of carvedilol by RP- HPLC. International Journal of Pharmaceutical and Analytical Research, 8(3), 457-468. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2585, Carvedilol. [Link]

  • Rao, L. S., Madhavan, P., & Prakash, K. V. (2015). Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities in pharmaceuticaldosage forms using RP HPLC. Journal of Chemical and Pharmaceutical Research, 7(9), 144-154. [Link]

  • Dhanapal, K., et al. (2016). method development and validation of forced degradation studies of carvedilol by using uv spectroscopy. Journal of Comprehensive Pharmacy, 3(2), 52-56. [Link]

  • Popa, D. E., et al. (2013). Photodegradation of carvedilol in the absence and presence of β-CD and HP-β-CD. ResearchGate. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Ciobanu, A. M., et al. (2017). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia, 65(4), 523-529. [Link]

  • Ciobanu, A. M., et al. (2017). (PDF) HPLC studies for assessing the stability of carvedilol tablets. ResearchGate. [Link]

  • Jain, D., et al. (2020). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Pharmaceutical Sciences. [Link]

  • Pop, A. L., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236. [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Rao, L. S., Madhavan, P., & Prakash, K. V. (2015). Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities in pharmaceuticaldosage forms using RP HPLC | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Sabha, W. A. (2022). SPECTROPHOTOMETRIC DETERMINATION OF CARVEDILOL IN SOME PHARMACEUTICALS VIA AN OXIDATIVE COUPLING REACTION. Journal of Pharmaceutical Negative Results, 13(7), 2951-2959. [Link]

  • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 233, 115478. [Link]

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Validation

A Comparative Guide to Regulatory Limits for Genotoxic Impurities in Carvedilol

This guide provides an in-depth analysis of the regulatory framework, identification, and control of genotoxic impurities (GIs) in Carvedilol. It is intended for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the regulatory framework, identification, and control of genotoxic impurities (GIs) in Carvedilol. It is intended for researchers, scientists, and drug development professionals engaged in the pharmaceutical industry. We will explore the causality behind experimental choices and provide actionable protocols to ensure product safety and regulatory compliance.

Introduction: The Imperative for Controlling Genotoxic Impurities in Carvedilol

Carvedilol is a non-selective beta-blocker and alpha-1 antagonist widely used in the management of hypertension and heart failure. Like any synthetically derived active pharmaceutical ingredient (API), its manufacturing process can introduce impurities.[1] While most impurities are controlled under ICH Q3A/B guidelines, a specific class known as genotoxic impurities (GIs) requires far more stringent control.[2]

GIs are compounds capable of damaging DNA, which can lead to mutations and potentially increase the risk of cancer, even at trace levels.[3] Consequently, regulatory agencies worldwide have established rigorous guidelines to limit patient exposure to these substances. The primary framework for this control is the concept of the Threshold of Toxicological Concern (TTC) , a risk-based approach that establishes a safe level of exposure for most GIs.[4]

The Regulatory Landscape: A Comparative Overview

The cornerstone of GI regulation is the International Council for Harmonisation (ICH) M7 guideline, which has been adopted by major regulatory bodies, including the U.S. FDA and the European Medicines Agency (EMA).[5] This guideline establishes a harmonized approach to identify, classify, qualify, and control mutagenic impurities to limit potential carcinogenic risk.[5]

The central tenet of ICH M7 is the TTC, which for most GIs is set at an acceptable daily intake of 1.5 µ g/day for lifetime exposure.[6] This value corresponds to a theoretical excess lifetime cancer risk of less than 1 in 100,000.[4][7] However, this limit can be adjusted based on the duration of treatment.

Table 1: Acceptable Intake (AI) Limits for Genotoxic Impurities Based on Duration of Treatment

Duration of ExposureAcceptable Intake (µ g/day )
< 1 month120
1 - 12 months20
1 - 10 years10
> 10 years (lifetime)1.5
Source: Data synthesized from ICH M7 and related regulatory guidance documents.[8]

It is crucial to note that certain highly potent carcinogens, referred to as the "cohort of concern" (e.g., N-nitrosamines, aflatoxin-like compounds), are not covered by the standard TTC and require a compound-specific risk assessment to establish much lower limits.[5]

The concentration limit (in ppm) for a specific GI in the Carvedilol drug substance is calculated based on its permitted daily intake and the maximum daily dose of the drug:

Limit (ppm) = [Acceptable Intake (µ g/day ) / Maximum Daily Dose of Carvedilol (mg/day)]

Potential Genotoxic Impurities in Carvedilol Synthesis

Understanding the synthetic route of Carvedilol is paramount to predicting and controlling potential GIs.[1] Impurities can arise from starting materials, reagents, intermediates, by-products, or degradation.[9] A common synthesis pathway for Carvedilol involves the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.

This process and its variations can introduce several potential GIs with structural alerts for genotoxicity:

  • Epichlorohydrin: A common starting material or reagent in the formation of the epoxypropoxy side chain. It is a known genotoxic and carcinogenic compound.

  • Alkylating Agents: Reagents such as alkyl halides or sulfonates used in the synthesis can persist as impurities. Methyl methanesulfonate is a classic example of a potent genotoxic impurity.[2]

  • Aromatic Amines and Hydrazines: These may be used as starting materials or form as by-products and often carry structural alerts for mutagenicity.[10][11]

  • N-Nitroso Compounds: Can form if secondary or tertiary amine functionalities (present in the Carvedilol structure or intermediates) react with nitrosating agents.[5]

The following diagram illustrates a generalized synthetic pathway for Carvedilol and highlights the potential points of entry for genotoxic impurities.

G cluster_0 Starting Materials & Reagents cluster_1 Intermediate Synthesis cluster_2 Final Condensation & Purification SM1 Carbazole INT1 4-(2,3-epoxypropoxy)carbazole (Impurity D) SM1->INT1 SM2 Epichlorohydrin (Potential GI) SM2->INT1 + NaOH SM3 Guaiacol INT2 2-(2-methoxyphenoxy)ethylamine (Impurity E) SM3->INT2 SM4 Ethylene Oxide / Halide (Potential GI Precursor) SM4->INT2 + NH3 API Crude Carvedilol INT1->API Coupling Reaction INT2->API PUR Purification (e.g., Crystallization) API->PUR FINAL_API Final Carvedilol API PUR->FINAL_API GI1 Residual Epichlorohydrin GI1->API GI2 Other Alkylating Agents GI2->FINAL_API If purge is inefficient

Caption: Origin of potential genotoxic impurities in a common Carvedilol synthesis route.

Analytical Strategies for GI Quantification

Due to the extremely low limits required, highly sensitive and specific analytical techniques are necessary.[3] The choice of method depends on the physicochemical properties of the impurity, such as volatility, polarity, and chromophores.[12]

Table 2: Comparison of Analytical Techniques for Genotoxic Impurity Analysis

TechniquePrincipleTypical AnalytesAdvantagesLimitations
GC-MS Gas Chromatography separation with Mass Spectrometry detectionVolatile & semi-volatile compounds (e.g., epoxides, alkyl halides, sulfonates)Excellent sensitivity (ppb levels), high specificity, ideal for headspace analysis.[13]Requires volatile or derivatizable analytes; high temperatures can degrade labile compounds.
LC-MS/MS Liquid Chromatography separation with Tandem Mass Spectrometry detectionNon-volatile & polar compounds (e.g., aromatic amines, hydrazines, large sulfonates)High sensitivity and specificity, applicable to a wide range of compounds, structural confirmation.[3]Matrix effects can cause ion suppression; more complex method development.
HPLC-UV Liquid Chromatography with UV detectionNon-volatile compounds with a UV chromophoreSimple, widely available, cost-effective.[12]Often lacks the required sensitivity (ppm vs. ppb) for GIs; potential for co-eluting interferences.[12]

Rationale for Technique Selection: For a comprehensive risk assessment of Carvedilol, a multi-technique approach is often required. GC-MS is the preferred method for volatile reactants like epichlorohydrin. For less volatile impurities like aromatic amines or potential degradation products, the superior sensitivity and specificity of LC-MS/MS make it the gold standard.[3][14]

Experimental Protocol: Quantification of Epichlorohydrin in Carvedilol by Headspace GC-MS

This protocol outlines a self-validating system for determining trace levels of epichlorohydrin, a potential GI in Carvedilol.

1. Objective: To accurately quantify epichlorohydrin in Carvedilol drug substance with a Limit of Quantification (LOQ) significantly below the calculated concentration limit.

2. Materials & Reagents:

  • Carvedilol API sample

  • Epichlorohydrin reference standard

  • N,N-Dimethylacetamide (DMAc) or other suitable high-boiling solvent

  • 20 mL headspace vials with PTFE/silicone septa

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Headspace Autosampler

  • Capillary Column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm)

4. Chromatographic Conditions (Example):

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 220°C (hold 5 min). Causality: The initial hold allows for efficient trapping of the volatile analyte, while the ramp ensures separation from other volatiles.

  • Injector Temp: 200°C

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • MS Transfer Line: 230°C

  • Ion Source Temp: 230°C

  • Detection: Selected Ion Monitoring (SIM) mode. Causality: SIM mode dramatically increases sensitivity and selectivity by monitoring only characteristic ions of epichlorohydrin (e.g., m/z 57, 62), filtering out background noise.

5. Headspace Parameters:

  • Oven Temp: 80°C

  • Loop Temp: 90°C

  • Transfer Line Temp: 100°C

  • Incubation Time: 20 minutes. Causality: These parameters are optimized to ensure complete partitioning of epichlorohydrin from the DMAc matrix into the vial headspace for consistent injection.

6. Standard and Sample Preparation:

  • Standard Stock (100 µg/mL): Accurately weigh 10 mg of epichlorohydrin into a 100 mL volumetric flask containing DMAc.

  • Spiking Solutions: Prepare serial dilutions from the stock to create calibration standards bracketing the target limit (e.g., 0.1 ppm to 5 ppm relative to the sample concentration).

  • Sample Preparation: Accurately weigh 200 mg of Carvedilol API into a 20 mL headspace vial. Add 2.0 mL of DMAc.

  • Calibration Standards: Add 200 mg of Carvedilol to a series of headspace vials and spike with known amounts of the spiking solutions. Causality: Using a matrix-matched calibration curve accounts for any potential matrix effects from the API, ensuring accuracy.

7. Validation & System Suitability:

  • Specificity: Analyze a blank solvent and an un-spiked Carvedilol sample to ensure no interfering peaks at the retention time of epichlorohydrin.

  • Linearity: Achieve an R² value > 0.99 for the calibration curve.

  • LOQ & LOD: Experimentally determine the Limit of Detection and Quantification. The LOQ must be below the control threshold.

  • Accuracy/Recovery: Spike Carvedilol samples at three levels (e.g., LOQ, 100%, 150% of the limit). Recovery should be within 80-120%.

  • Precision: Perform six replicate preparations of a spiked sample. The Relative Standard Deviation (RSD) should be < 15%.

Control Strategies and Risk Mitigation

Effective control of GIs is a cornerstone of quality risk management.[3] The strategy should not rely solely on end-product testing but should be integrated throughout the development lifecycle.

Caption: Decision workflow for the assessment and control of a potential genotoxic impurity.

Key Control Strategies: [10]

  • Process Optimization: Modify reaction conditions (temperature, reagents, solvents) to prevent the formation of the GI.

  • Purge Studies: Demonstrate through process understanding and experimental data that downstream purification steps (e.g., crystallization, chromatography) effectively remove the GI to a level below 30% of its limit, which can justify skipping routine testing on the final API.[8]

  • Control of Starting Materials: Set stringent limits on GIs in raw materials and intermediates before they enter the final synthesis steps.

By implementing a robust framework based on regulatory guidelines, thorough process understanding, and highly sensitive analytical methods, pharmaceutical manufacturers can ensure the safety and quality of Carvedilol, meeting the stringent requirements for controlling genotoxic impurities.

References

  • ICH. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • SlideShare. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product. [Link]

  • European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities. [Link]

  • Netpharmalab. (2025). Analysis of genotoxic impurities in active pharmaceutical ingredients. [Link]

  • Technologynetworks.com. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. [Link]

  • ResearchGate. (n.d.). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. [Link]

  • Park, S., et al. (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. [Link]

  • Pharmaceutical Technology. (2025). The Determination and Control of Genotoxic Impurities in APIs. [Link]

  • GMP Navigator. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • SynThink. (n.d.). Carvedilol EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. (n.d.). Acceptable Intakes for Genotoxic Compounds from ICH M7. [Link]

  • ResearchGate. (2025). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a b-adrenergic receptor. [Link]

  • European Medicines Agency. (n.d.). Guideline on the limits of genotoxic impurities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Method development and validation of Carvedilol and its impurities by RP-HPLC. [Link]

  • ACS Omega. (n.d.). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. [Link]

  • ResearchGate. (n.d.). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. [Link]

  • Alentris Research Pvt. Ltd. (2024). Carvedilol Impurity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. [Link]

  • LCGC International. (2025). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]

  • AIFA. (2017). Genotoxic Impurities: Regulatory Best Practice. [Link]

  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system driven by molecular mechanics. When handling 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system driven by molecular mechanics. When handling 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol (CAS: 10587-65-2), understanding why a safety protocol exists is just as critical as knowing what the protocol is.

This compound is a highly valuable intermediate and recognized impurity in the synthesis of the beta-blocker Carvedilol. Because of its specific functional groups, it requires a targeted approach to Personal Protective Equipment (PPE), operational workflows, and environmental disposal.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety system, we must first analyze the molecule's structural components: a secondary amine, an ether linkage, and a primary alcohol.

  • Amine Basicity & Corrosivity: The secondary amine group acts as a Lewis base. Upon contact with the moisture inherent in human skin or eyes, it causes localized pH spikes. This basicity leads to the saponification of epidermal lipids and the denaturation of cellular proteins, resulting in severe irritation or chemical burns.

  • Lipophilicity & Penetration: The methoxyphenoxy moiety significantly increases the molecule's lipophilicity (fat solubility). This allows the compound to partition rapidly into lipid bilayers, meaning dermal penetration occurs much faster than with simple aliphatic amines.

  • Aquatic Toxicity: Structurally related to its parent drug Carvedilol, this intermediate exhibits high toxicity to aquatic environments. Improper drain disposal can lead to long-lasting ecological damage.

Table 1: Physicochemical & Hazard Summary

PropertyValue / Specification
Chemical Name 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol
CAS Number 10587-65-2
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Key Functional Groups Secondary Amine, Ether, Primary Alcohol
Primary Hazards Dermal/Ocular Irritant, Respiratory Irritant, Aquatic Toxicity

Personal Protective Equipment (PPE) Matrix

Based on the [1] for related aminoethanols, standard latex gloves are insufficient. The lipophilic nature of the ether group combined with the corrosive amine requires specific barrier materials.

Table 2: PPE Specifications and Mechanistic Justification

PPE ComponentSpecificationMechanistic Justification
Hand Protection Nitrile or Neoprene (Min 0.12 mm thickness)Nitrile provides superior chemical resistance against non-polar ethers and basic amines, preventing lipophilic breakthrough.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against basic amine aerosols and splashes, which can cause rapid, irreversible corneal saponification.
Body Protection Flame-resistant, non-porous Lab CoatPrevents dermal exposure; porous materials can trap the lipophilic compound against the skin, accelerating absorption.
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of volatile amine vapors or airborne particulates during transfer.

Operational Workflows & Methodologies

Every protocol must be a self-validating system. The following step-by-step methodology ensures that any potential exposure is mitigated before the next step begins.

Methodology: Safe Weighing and Transfer

  • Engineering Control Verification: Verify that the fume hood monitor reads a face velocity of at least 100 fpm. Do not proceed if the alarm is active.

  • PPE Donning & Inspection: Equip chemical splash goggles and a lab coat. Don nitrile gloves and physically inspect the fingertips for micro-tears (the most common site of glove failure).

  • Enclosed Weighing: Place an analytical balance inside the fume hood. Tare a sealed glass vial. Transfer the compound using a static-free spatula to prevent aerosolization.

  • Sealed Transfer: Cap the vial immediately after the desired mass is reached. Wipe the exterior of the vial with a 70% ethanol solution before removing it from the hood.

  • Surface Decontamination: The amine and ether groups are soluble in alcohols and water. Wipe down the balance and hood surface first with 70% ethanol (to dissolve the lipophilic ether), followed by a distilled water wipe (to neutralize and remove the amine).

Workflow A 1. Fume Hood Verification B 2. PPE Donning (Nitrile/Goggles) A->B C 3. Enclosed Weighing B->C D 4. Sealed Transfer C->D E 5. Surface Decontamination D->E

Operational workflow for the safe handling and transfer of the compound.

Spill Response & Environmental Disposal Plans

Because this compound is an intermediate of Carvedilol, it inherits strict environmental disposal requirements [2]. It must never be disposed of via standard sink drains due to its aquatic toxicity.

Methodology: Spill Response

  • Assessment: Identify the volume. For spills under 50 mL (lab scale), proceed with local containment. For larger spills, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Containment: Cover the spill with an inert, chemically resistant absorbent pad or diatomaceous earth. Do not use sawdust, as the amine may react with organic materials.

  • Collection: Use non-sparking tools to scoop the absorbent material into a rigid, high-density polyethylene (HDPE) waste container.

  • Disposal & Labeling: Under the [3], the waste container must be immediately labeled with the chemical name, the accumulation start date, and the specific hazard ("Toxic/Irritant"). The waste must be slated for high-temperature incineration.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Small Spill (< 50 mL) Use Absorbent Pads Assess->Small Large Large Spill (> 50 mL) Evacuate & Call HazMat Assess->Large Collect Collect in RCRA Waste Container Small->Collect Label Label & Date (EPA Subpart K) Collect->Label

Decision logic tree for spill response and EPA-compliant hazardous waste disposal.

References

  • NIOSH Pocket Guide to Chemical Hazards Centers for Disease Control and Prevention (CDC)[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) United States Environmental Protection Agency (US EPA)[Link]

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